N-Despropyl Ropinirole-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(3,3,3-trideuteriopropylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCNCCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Despropyl Ropinirole-d3 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for N-Despropyl Ropinirole-d3. This isotopically labeled metabolite of Ropinirole is a critical tool in pharmacokinetic and metabolic studies.
Chemical Properties and Structure
This compound is the deuterated form of N-Despropyl Ropinirole, a major active metabolite of the dopamine (B1211576) agonist Ropinirole.[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.
Chemical Structure:
-
IUPAC Name: 4-[2-(propylamino-d3)ethyl]-1,3-dihydro-2H-indol-2-one
-
Synonyms: N-(2-(2-oxoindolin-4-yl)ethyl)propan-1-amine-d3, SKF 104557-d3
The structure consists of an oxindole (B195798) core substituted at the 4-position with a deuterated propylaminoethyl side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅D₃N₂O | [3] |
| Molecular Weight | 221.31 g/mol | [3] |
| CAS Number | 1215798-00-7 | [3] |
| Unlabeled CAS Number | 106916-16-9 | [4] |
| Appearance | Solid (predicted) | [5] |
| Melting Point (HCl salt) | >243°C (decomposed) | |
| Water Solubility (predicted) | 0.412 mg/mL | [6] |
| logP (predicted) | 1.54 - 1.8 | [6] |
| pKa (Strongest Acidic) | 12.27 (predicted) | [6] |
| pKa (Strongest Basic) | 10.25 (predicted) | [6] |
| Solubility | Soluble in Methanol, DMSO | [7] |
Metabolic Pathway and Pharmacological Significance
Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation to form N-Despropyl Ropinirole.[8][9][10] This metabolite is pharmacologically active, exhibiting agonist activity at dopamine D2, D3, and D4 receptors.[2]
Below is a diagram illustrating the metabolic conversion of Ropinirole to its N-despropylated metabolite.
Caption: Metabolic conversion of Ropinirole to N-Despropyl Ropinirole.
As an active metabolite, N-Despropyl Ropinirole contributes to the overall pharmacological profile of Ropinirole. Its primary mechanism of action involves stimulating postsynaptic D2-like dopamine receptors in the brain's caudate-putamen system, which is crucial for motor control.[8][9]
The signaling cascade initiated by D2 receptor activation is complex, primarily involving the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[[“]][12][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: Simplified Dopamine D2 receptor signaling cascade.
Experimental Protocols
Synthesis of this compound
Purification
Purification of Ropinirole and its analogs is typically achieved through chromatographic techniques. A general purification strategy for Ropinirole hydrochloride involves the following steps:
-
Dissolution: The crude product is dissolved in a suitable organic solvent.
-
Treatment: The solution may be treated with activated charcoal to remove colored impurities.
-
Filtration: The solution is filtered to remove any solid impurities.
-
Crystallization: The purified compound is crystallized by cooling, evaporation of the solvent, or addition of an anti-solvent.
-
Isolation: The purified crystals are isolated by filtration and dried.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of Ropinirole and its impurities, including N-Despropyl Ropinirole, in pharmaceutical dosage forms and biological matrices.[14][15][16][17]
Table 2: Example HPLC Method Parameters for Ropinirole Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3.0-7.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at approximately 250 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are highly sensitive and specific methods for the determination of Ropinirole and its metabolites in biological fluids. These methods are essential for pharmacokinetic studies. The use of this compound as an internal standard is crucial for accurate quantification.
Workflow for Bioanalytical Method using LC-MS/MS:
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
This compound is an indispensable tool for the accurate study of Ropinirole's metabolism and pharmacokinetics. This guide provides a foundational understanding of its chemical properties, metabolic origins, and the analytical techniques employed for its characterization and quantification. The provided information is intended to support researchers and drug development professionals in their ongoing work with this important compound.
References
- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. CAS 106916-16-9: N-DESPROPYL ROPINIROLE | CymitQuimica [cymitquimica.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. allmpus.com [allmpus.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. go.drugbank.com [go.drugbank.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Guide: Certificate of Analysis for N-Despropyl Ropinirole-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for N-Despropyl Ropinirole-d3. A CoA is a critical document that ensures the identity, purity, and quality of a chemical standard, which is essential for its use in regulated research and development, particularly as an internal standard in quantitative bioanalysis.
Product Information and Physical Properties
A standard CoA begins with fundamental information identifying the specific lot of the material. This section typically includes the compound's chemical structure, formula, and key physical characteristics.
Table 1: General Information
| Parameter | Specification |
|---|---|
| Product Name | This compound |
| Catalogue Number | PA STI 029000[1] |
| CAS Number | 1215798-00-7[1] |
| Molecular Formula | C₁₃H₁₅D₃N₂O[1] |
| Molecular Weight | 221.31 g/mol [1] |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, DMSO[2] |
| Storage Condition | 2-8 °C, Protect from Light[2] |
Quantitative Analysis and Purity Determination
This section is the core of the CoA, providing quantitative data on the purity and isotopic enrichment of the compound. A combination of analytical techniques is employed to provide a comprehensive assessment.[3][4]
Table 2: Summary of Analytical Data
| Analysis | Method | Result |
|---|---|---|
| Chemical Purity (HPLC) | HPLC-UV | ≥ 99.5% |
| Mass Spectrometry | ESI-MS | Conforms to Structure |
| Isotopic Purity | Mass Spectrometry | ≥ 98% |
| ¹H NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to Structure |
| Residual Solvents | GC-HS | < 0.5% |
| Water Content | Karl Fischer | < 0.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of the presented data.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This technique separates the main compound from any impurities.
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water.
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10 µL.
-
Protocol: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL. The sample is injected, and the chromatogram is recorded for 20 minutes. Purity is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS confirms the molecular weight of the compound and determines the degree of deuterium (B1214612) incorporation.[3][9]
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Mode: Positive Ion Mode.
-
Protocol: The sample is infused directly or via LC into the mass spectrometer. A full scan is acquired to confirm the mass of the protonated molecular ion [M+H]⁺. The isotopic distribution is analyzed to calculate the isotopic enrichment by comparing the relative intensities of the deuterated species (d3) to the non-deuterated (d0) and partially deuterated (d1, d2) species.[3][9][10]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the isotopic labels by the absence of specific proton signals.[11][12]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Protocol: A ~5 mg sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The spectrum is compared to that of the non-deuterated N-Despropyl Ropinirole standard. The absence of signals corresponding to the protons on the deuterated propyl group confirms the site of labeling and the structural integrity of the molecule.
Visualizations: Pathways and Workflows
Metabolic Pathway
Ropinirole is primarily metabolized in the liver by the Cytochrome P450 enzyme CYP1A2.[13][14] The major metabolic pathway involves the removal of one of the propyl groups from the tertiary amine, a process known as N-despropylation, to form N-Despropyl Ropinirole.[6][13]
Caption: Metabolic conversion of Ropinirole to N-Despropyl Ropinirole.
Certificate of Analysis Workflow
The generation of a CoA is a structured process that ensures all quality control checks are performed and documented.
Caption: General workflow for generating a Certificate of Analysis.
Analytical Purity Determination Workflow
The workflow for determining the chemical and isotopic purity involves a combination of chromatographic and spectrometric techniques.
Caption: Workflow for purity and identity analysis of the deuterated standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. allmpus.com [allmpus.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijpbs.com [ijpbs.com]
- 6. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Ropinirole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isotopic Purity of N-Despropyl Ropinirole-d3 Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity of the N-Despropyl Ropinirole-d3 internal standard. While specific quantitative data and experimental protocols for this particular compound are not publicly available, this document outlines the standard industry practices and provides representative data and methodologies.
Introduction to this compound
N-Despropyl Ropinirole is a primary metabolite of Ropinirole, a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. The deuterated internal standard, this compound, is crucial for the accurate quantification of the analyte in biological matrices using mass spectrometry-based bioanalytical methods. The stability of the deuterium (B1214612) labels and the isotopic purity of the internal standard are critical for ensuring the reliability and accuracy of pharmacokinetic and metabolic studies.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that defines its quality. High isotopic purity minimizes the contribution of the unlabeled analyte (d0) in the internal standard, which is particularly important for the accuracy of measurements at the lower limit of quantification.
The following table summarizes representative isotopic purity data for a deuterated internal standard like this compound, based on typical specifications for commercially available standards.
| Parameter | Specification | Description |
| Chemical Purity | >99% | The percentage of the desired chemical compound, free from other chemical impurities. |
| Isotopic Enrichment | ≥98% | The percentage of the molecules that are deuterated. |
| d0 Impurity | <0.5% | The percentage of the unlabeled (non-deuterated) N-Despropyl Ropinirole present in the internal standard. |
| Isotopic Distribution | A detailed breakdown of the relative abundance of each isotopologue (d0, d1, d2, d3). | |
| d3 | >98% | The relative abundance of the fully deuterated this compound. |
| d2 | <1.5% | The relative abundance of N-Despropyl Ropinirole with two deuterium atoms. |
| d1 | <0.5% | The relative abundance of N-Despropyl Ropinirole with one deuterium atom. |
| d0 | <0.1% | The relative abundance of non-deuterated N-Despropyl Ropinirole. |
Note: The values presented in this table are representative and may vary between different batches and suppliers. A Certificate of Analysis (CoA) from the supplier should always be consulted for batch-specific data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated internal standards typically involves a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HR-MS is the primary technique for determining the isotopic distribution and enrichment of a deuterated compound.
Methodology:
-
Sample Preparation: A solution of the this compound internal standard is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong and stable signal (e.g., 1 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.
-
Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). Full-scan mass spectra are acquired in the appropriate mass range to encompass all expected isotopologues of N-Despropyl Ropinirole.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3).
-
The intensity of each isotopic peak is measured.
-
The relative abundance of each isotopologue is calculated by dividing the intensity of its peak by the total intensity of all isotopic peaks in the cluster.
-
The isotopic enrichment is typically reported as the percentage of the desired deuterated species (d3).
-
¹H-NMR is a powerful tool for confirming the position of the deuterium labels and for quantifying the amount of residual, non-deuterated compound.
Methodology:
-
Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis:
-
The absence or significant reduction of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium confirms the position of the labels.
-
The presence of any residual signals at these positions can be integrated and compared to the integration of other non-deuterated protons in the molecule to quantify the percentage of the d0 impurity.
-
Ropinirole's Mechanism of Action: Signaling Pathways
Ropinirole is a dopamine agonist that primarily targets the D2 and D3 dopamine receptors. Its therapeutic effects in Parkinson's disease are attributed to the stimulation of these receptors in the brain, which compensates for the lack of endogenous dopamine. The activation of D2/D3 receptors initiates a cascade of intracellular signaling events.
Caption: Ropinirole activates the D2 receptor, leading to the inhibition of adenylyl cyclase.
The binding of Ropinirole to the D2 receptor activates an inhibitory G-protein (Gi/o). This activated G-protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which ultimately modulates ion channel activity and reduces neuronal excitability.
Caption: Workflow for determining the isotopic purity of this compound.
An In-Depth Technical Guide to N-Despropyl Ropinirole-d3 for Researchers
This guide provides a comprehensive overview of N-Despropyl Ropinirole-d3, a key metabolite of the dopamine (B1211576) agonist Ropinirole. It is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, metabolic pathway, and relevant experimental methodologies.
Supplier and Pricing Information
This compound and its non-deuterated counterpart are available from several specialized chemical suppliers. Pricing is subject to change and often requires a direct quotation from the supplier. The following table summarizes publicly available information and indicates where a quote is necessary.
| Supplier | Product Name | Catalog Number | Pack Size(s) | Price (USD/EUR) | Notes |
| LGC Standards | This compound | TRC-D297382 | 2.5 mg, 25 mg | Requires login/quote | Certificate of Analysis and Safety Data Sheet available.[1] |
| Cayman Chemical | N-Despropyl Ropinirole | 34156 | 5 mg, 10 mg, 25 mg, 50 mg | Requires quote | Available through Bertin Technologies in France. |
| Mithridion | N-Despropyl Ropinirole | Not specified | 5 mg | $531.92 | |
| Pharmaffiliates | This compound | PA STI 029000 | Not specified | Requires quote | Provides basic chemical information.[2] |
| CymitQuimica | N-Nitroso this compound | TR-N686111 | 10 mg | €834.00 | A related nitroso derivative.[3] |
| Simson Pharma | N-Nitroso Despropyl Ropinirole | R050043 | Not specified | Requires quote | Offers various Ropinirole impurities.[4] |
Note: The deuterated form (d3) is specifically offered by suppliers like LGC Standards and Pharmaffiliates. It is crucial to confirm the isotopic purity and specific labeling position from the supplier's documentation.
Metabolic Pathway of Ropinirole
Ropinirole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 to form N-Despropyl Ropinirole. This metabolic step is a key determinant of the pharmacokinetic profile of Ropinirole.
Caption: Ropinirole is metabolized to N-Despropyl Ropinirole via N-despropylation catalyzed by the CYP1A2 enzyme in the liver.
Experimental Protocols
General Workflow for Metabolite Analysis using Isotopic Labeling
The use of a deuterated standard like this compound is invaluable for quantitative analysis in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.
Caption: A typical workflow for the quantification of N-Despropyl Ropinirole in biological samples using a deuterated internal standard and LC-MS/MS.
Methodology for HPLC-Based Quantification
While a specific protocol for this compound is not available, methods for the analysis of Ropinirole and its impurities by High-Performance Liquid Chromatography (HPLC) have been published. These can serve as a starting point for method development.
-
Principle: Reversed-phase HPLC is typically used to separate Ropinirole and its metabolites based on their polarity. Detection is commonly performed using UV spectrophotometry.
-
Typical Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter for achieving good separation of these amine-containing compounds.
-
Stationary Phase: A C18 or C8 column is commonly employed.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance is a standard approach.
-
Quantification: For accurate quantification, a calibration curve is generated using known concentrations of a reference standard. The use of an internal standard, such as this compound, is highly recommended to improve accuracy and precision.
Dopamine Receptor Binding Assay
N-Despropyl Ropinirole is an active metabolite of Ropinirole and acts as a dopamine receptor agonist.[5] Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.
-
Principle: This assay measures the ability of a test compound (unlabeled N-Despropyl Ropinirole) to compete with a radiolabeled ligand for binding to dopamine receptors (e.g., D2, D3) in a preparation of cell membranes expressing these receptors.
-
Materials:
-
Cell membranes expressing the dopamine receptor of interest.
-
A suitable radioligand (e.g., [³H]-spiperone or [³H]-raclopride).
-
Unlabeled N-Despropyl Ropinirole as the competitor.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
General Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The affinity of the test compound for the receptor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable tool for researchers studying the metabolism, pharmacokinetics, and pharmacological activity of Ropinirole. While obtaining comprehensive pricing information requires direct interaction with suppliers, this guide provides a foundational understanding of its availability and technical application. The provided diagrams and methodological outlines serve as a starting point for designing and conducting experiments with this important metabolite. Researchers should consult the cited literature and supplier documentation for further details and validation of their specific experimental protocols.
References
An In-depth Technical Guide to the Metabolism of Ropinirole to N-despropyl Ropinirole in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ropinirole (B1195838), a non-ergoline dopamine (B1211576) agonist, is primarily used in the management of Parkinson's disease and Restless Legs Syndrome.[1][2][3][4] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the human body. This technical guide provides a comprehensive overview of the metabolism of ropinirole, with a specific focus on its conversion to the major metabolite, N-despropyl ropinirole. The biotransformation is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][5][6][7][8][9][10] This document will detail the metabolic pathways, present quantitative pharmacokinetic data, outline relevant experimental protocols, and discuss factors influencing this metabolic process.
Ropinirole Metabolism: The N-despropylation Pathway
Ropinirole undergoes extensive hepatic metabolism following oral administration.[1][8] The primary metabolic pathways are N-despropylation and hydroxylation, leading to the formation of inactive metabolites.[1][6][7][8]
The N-despropylation of ropinirole results in the formation of its principal metabolite, N-despropyl ropinirole.[1][6] In vitro studies have conclusively identified CYP1A2 as the major enzyme responsible for this metabolic conversion.[1][5][6][7][9][10] While other cytochrome P450 enzymes may play a minor role, CYP1A2 is the key determinant of ropinirole's clearance via this pathway. The N-despropyl metabolite can be further metabolized to a carbamyl glucuronide, a carboxylic acid derivative, and N-despropyl hydroxy metabolites.[1][6][7][11]
Another significant metabolic route is the hydroxylation of the aromatic ring to form 7-hydroxy ropinirole, which is then rapidly glucuronidated.[1][2][6][7][12]
Metabolic Pathway Diagram
Caption: Metabolic pathway of ropinirole in humans.
Quantitative Data: Pharmacokinetics and Excretion
The metabolism of ropinirole significantly influences its pharmacokinetic profile. The drug is rapidly absorbed after oral administration, but its absolute bioavailability is approximately 50%, indicating a substantial first-pass effect.[2][8][9][10]
Pharmacokinetic Parameters of Ropinirole in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [1][8][11] |
| Absolute Bioavailability | 45% - 55% | [1][8] |
| Plasma Protein Binding | Up to 40% | [1][6][11] |
| Volume of Distribution (Vd) | 7.5 L/kg | [1][6][8][11] |
| Elimination Half-life (t½) | ~6 hours | [1][8][9][10][11] |
| Oral Clearance | ~47 L/h | [1][11] |
Urinary Excretion of Ropinirole and its Metabolites
Following administration of a radiolabeled dose, over 88% is recovered in the urine, with less than 10% being the unchanged drug.[1][6][7][8] This underscores the extensive metabolism of ropinirole.
| Compound | Percentage of Administered Dose in Urine | Reference(s) |
| Unchanged Ropinirole | < 10% | [1][6][7][8] |
| N-despropyl ropinirole | ~40% | [1][6][7][13] |
| Carboxylic acid metabolite | ~10% | [1][6][7][13] |
| Glucuronide of hydroxy metabolite | ~10% | [1][6][7][13] |
Experimental Protocols
The elucidation of ropinirole's metabolism to N-despropyl ropinirole relies on a combination of in vitro and in vivo experimental approaches, coupled with sensitive analytical techniques.
In Vitro Metabolism Studies
In vitro systems are crucial for identifying the enzymes responsible for a drug's metabolism.
Objective: To determine the contribution of CYP1A2 to the N-despropylation of ropinirole.
Methodology:
-
Incubation: Ropinirole is incubated with human liver microsomes or recombinant human CYP enzymes (specifically CYP1A2).[14][15][16] The incubation mixture typically contains a NADPH-generating system to support CYP enzyme activity.
-
Inhibition Assay: To confirm the role of a specific enzyme, selective chemical inhibitors are used. For CYP1A2, fluvoxamine (B1237835) is a potent inhibitor.[5][17][18][19] A significant reduction in the formation of N-despropyl ropinirole in the presence of the inhibitor confirms the involvement of that enzyme.
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed to quantify the amount of N-despropyl ropinirole formed.
Caption: Workflow for in vitro ropinirole metabolism studies.
In Vivo Pharmacokinetic Studies
Human clinical studies are essential for understanding the pharmacokinetics of ropinirole and its metabolites in a physiological context.
Objective: To characterize the plasma concentration-time profiles of ropinirole and N-despropyl ropinirole in human subjects.
Methodology:
-
Study Population: Healthy human volunteers or patients with Parkinson's disease are recruited.
-
Drug Administration: A single oral dose of ropinirole is administered.
-
Blood Sampling: Blood samples are collected at predefined time points over a period of at least 24-48 hours.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of ropinirole and N-despropyl ropinirole are determined using a validated analytical method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.
Caption: Workflow for in vivo pharmacokinetic studies of ropinirole.
Analytical Methodology: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a common and highly sensitive method for the simultaneous quantification of ropinirole and its metabolites in biological matrices like plasma.[20][21]
Protocol Outline:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[11][20] An internal standard is added to correct for variations in extraction and instrument response.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is often used to separate ropinirole and N-despropyl ropinirole from other components in the sample.[11][22]
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. Specific precursor-to-product ion transitions are monitored for ropinirole, N-despropyl ropinirole, and the internal standard, allowing for highly selective and sensitive quantification.[20]
Factors Influencing Ropinirole Metabolism
Drug-Drug Interactions
Given that CYP1A2 is the primary enzyme responsible for ropinirole's metabolism, co-administration with drugs that inhibit or induce this enzyme can significantly alter its plasma concentrations.
-
CYP1A2 Inhibitors: Potent inhibitors of CYP1A2, such as the antidepressant fluvoxamine and the antibiotic ciprofloxacin, can decrease the clearance of ropinirole, leading to increased plasma concentrations and a potential for adverse effects.[6][10][17] Dose adjustments of ropinirole may be necessary when initiating or discontinuing therapy with a strong CYP1A2 inhibitor.[6][7]
-
CYP1A2 Inducers: Substances that induce CYP1A2, such as omeprazole (B731) and tobacco smoke, can increase the clearance of ropinirole, potentially reducing its therapeutic efficacy.[6][9]
Genetic Polymorphisms
While genetic variations in CYP enzymes can significantly impact the metabolism of many drugs, the influence of CYP1A2 genetic polymorphisms on ropinirole pharmacokinetics appears to be less pronounced and may not have significant clinical implications.[9][23] However, this remains an area of ongoing research.[24][25][26]
Clinical Significance
The extensive metabolism of ropinirole to inactive metabolites, primarily N-despropyl ropinirole, is a critical determinant of its clinical use.[1][8][9][10] The reliance on CYP1A2 for its clearance makes ropinirole susceptible to drug-drug interactions, which must be carefully managed in a clinical setting. Understanding this metabolic pathway is essential for dose adjustments in patients taking concomitant medications that affect CYP1A2 activity, thereby optimizing therapeutic outcomes and minimizing the risk of adverse events.
Conclusion
The N-despropylation of ropinirole, mediated predominantly by CYP1A2, is the major metabolic pathway for this drug in humans. This process leads to the formation of the inactive metabolite, N-despropyl ropinirole, which accounts for a significant portion of the excreted dose. The heavy reliance on CYP1A2 for its clearance makes ropinirole's pharmacokinetics susceptible to modulation by enzyme inhibitors and inducers. A thorough understanding of these metabolic processes, supported by robust experimental and analytical methodologies, is paramount for the safe and effective clinical use of ropinirole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. drugs.com [drugs.com]
- 5. Metabolism of ropinirole is mediated by several canine CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rOPINIRole Tablets USP [dailymed.nlm.nih.gov]
- 7. Ropinirole Hydrochloride Tablets Rx only PRESCRIBING INFORMATION Patient Information Included [dailymed.nlm.nih.gov]
- 8. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Requip (Ropinirole Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Inhibition of antidepressant demethylation and hydroxylation by fluvoxamine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of fluvoxamine therapy on the activities of CYP1A2, CYP2D6, and CYP3A as determined by phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. ijpbs.com [ijpbs.com]
- 23. Impact of CYP1A2 genetic polymorphisms on pharmacokinetics of antipsychotic drugs: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Correlation Between CYP1A2 Genetic Polymorphism and Drug Response | springerprofessional.de [springerprofessional.de]
- 25. ClinPGx [clinpgx.org]
- 26. The impact of genetic polymorphisms on CYP1A2 activity in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of N-Despropyl Ropinirole: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Function of N-Despropyl Ropinirole (B1195838) as a Metabolite for Researchers, Scientists, and Drug Development Professionals.
Introduction
Ropinirole, a non-ergoline dopamine (B1211576) agonist, is a widely prescribed medication for the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic effects are primarily attributed to its activity at D2-like dopamine receptors in the brain.[1] Following administration, ropinirole undergoes extensive hepatic metabolism, with N-despropylation being a major pathway.[2] This process, primarily mediated by the cytochrome P450 enzyme CYP1A2, results in the formation of N-Despropyl Ropinirole.[2] While often referred to as an "inactive" metabolite in general literature, a closer examination of its pharmacological profile reveals a more nuanced activity that is critical for a comprehensive understanding of ropinirole's in vivo behavior. This technical guide provides a detailed analysis of the function of N-Despropyl Ropinirole, including its receptor binding affinity, functional potency, the experimental protocols used for its characterization, and its clinical relevance.
Data Presentation: Receptor Binding and Functional Potency
Quantitative analysis of N-Despropyl Ropinirole's interaction with human dopamine D2, D3, and D4 receptors reveals that while it is less potent than the parent compound, it is not entirely inert. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of N-Despropyl Ropinirole in comparison to Ropinirole.
| Compound | Receptor | pKi (Binding Affinity) | pEC50 (Functional Potency) |
| Ropinirole | hD2 | 7.4 | 7.4 |
| hD3 | 8.4 | 8.4 | |
| hD4 | 6.8 | 6.8 | |
| N-Despropyl Ropinirole | hD2 | 7.2 | 6.2 |
| hD3 | 7.9 | 7.4 | |
| hD4 | 6.4 | 5.9 |
Data sourced from Coldwell et al. (1999). pKi is the negative logarithm of the inhibitory constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.
Signaling and Metabolic Pathways
Dopamine D2-like Receptor Signaling Pathway
Ropinirole and its metabolite, N-Despropyl Ropinirole, exert their effects through the D2-like dopamine receptor signaling pathway. These G protein-coupled receptors (GPCRs) are negatively coupled to adenylyl cyclase. Upon agonist binding, the receptor activates an inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular functions.
References
Technical Guide: Mass Spectrometry Fragmentation of N-Despropyl Ropinirole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of N-Despropyl Ropinirole-d3. This deuterated metabolite of Ropinirole (B1195838) is crucial as an internal standard in quantitative bioanalytical assays. Understanding its fragmentation behavior is essential for developing robust and sensitive analytical methods.
Introduction to this compound
N-Despropyl Ropinirole is an active metabolite of Ropinirole, a non-ergoline dopamine (B1211576) D2 receptor agonist used in the treatment of Parkinson's disease.[1][2] The deuterated form, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, minimizing variability during sample preparation and analysis.
Chemical Structure:
-
N-Despropyl Ropinirole: C₁₃H₁₈N₂O
-
This compound: C₁₃H₁₅D₃N₂O
The three deuterium (B1214612) atoms are typically located on the terminal propyl group of the parent compound, Ropinirole, which is removed to form the N-despropyl metabolite. For the purpose of this guide, we will assume the deuterium labeling is on the ethylaminoethyl side chain, as this would be the most common synthetic route for a stable-labeled internal standard of the metabolite itself.
Proposed Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a tandem mass spectrometer (MS/MS) is predicted based on the known fragmentation of Ropinirole and general principles of small molecule fragmentation. The following pathway outlines the expected fragmentation in positive ion mode electrospray ionization (ESI+).
The MS/MS ion transition for Ropinirole is commonly cited as m/z 261.2 → 114.2.[3][4] This provides a strong basis for predicting the fragmentation of its N-despropyl metabolite.
Caption: Proposed ESI+ fragmentation pathway of this compound.
Quantitative Data Summary
The table below summarizes the expected mass-to-charge ratios (m/z) for this compound and its key fragments. These values are critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods on a triple quadrupole mass spectrometer.
| Analyte/Fragment | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z | Key Product Ions (m/z) |
| N-Despropyl Ropinirole | C₁₃H₁₈N₂O | 218.1419 | 219.1492 | 136.0757, 114.0913 |
| This compound | C₁₃H₁₅D₃N₂O | 221.1607 | 222.1680 | 136.0757, 117.1101 |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical experimental protocol for the quantitative analysis of this compound in a biological matrix, such as human plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Pre-treatment: Add 500 µL of 0.1 M sodium hydroxide, vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
N-Despropyl Ropinirole: 219.2 > 136.1
-
This compound: 222.2 > 136.1 (or 222.2 > 117.1)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.
References
- 1. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of N-Despropyl Ropinirole-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of N-Despropyl Ropinirole-d3, a key metabolite of the dopamine (B1211576) agonist Ropinirole (B1195838). Understanding the stability profile of this deuterated metabolite is crucial for its use as an internal standard in pharmacokinetic studies and for the overall quality control of Ropinirole-related research and development. While specific stability data for the deuterated form is limited, this document extrapolates from available information on N-Despropyl Ropinirole and its parent compound, Ropinirole, to provide a robust framework for its handling, storage, and analysis.
Physicochemical Properties
This compound is the deuterated analog of N-Despropyl Ropinirole, a primary metabolite of Ropinirole. The introduction of three deuterium (B1214612) atoms on the N-propyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Table 1: Summary of Physicochemical Properties of N-Despropyl Ropinirole
| Property | Value | Source |
| Chemical Name | 4-[2-(propyl-d3-amino)ethyl]-1,3-dihydro-2H-indol-2-one | LGC Standards |
| Molecular Formula | C₁₃H₁₅D₃N₂O | LGC Standards |
| Molecular Weight | 221.31 g/mol | LGC Standards |
| Appearance | Expected to be a solid at room temperature. | CymitQuimica[1] |
| Solubility | Soluble in Methanol and DMSO.[2] | Cayman Chemical[3] |
| Hygroscopicity | Reported to be hygroscopic. | CymitQuimica[1] |
| Storage Temperature | Recommended storage at -20°C.[4] | Cayman Chemical[3] |
| Long-term Stability | Stable for at least 4 years when stored at -20°C.[5] | Cayman Chemical[5] |
Chemical Stability and Degradation Pathways
Forced degradation studies on the parent compound, Ropinirole HCl, provide valuable insights into the potential chemical liabilities of this compound. Ropinirole has been shown to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[6][7]
Table 2: Summary of Ropinirole HCl Degradation under Forced Conditions
| Stress Condition | Observations | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 1N HCl) | Degradation observed, with kinetics suggesting a first-order reaction.[6] Ropinirole is more stable in acidic than in alkaline conditions.[6] | Hydrolysis of the lactam ring. |
| Alkaline Hydrolysis (e.g., 1N NaOH) | Significant degradation, indicating instability in alkaline environments.[6][8] | Hydrolysis of the lactam ring. |
| Oxidative (e.g., 3-30% H₂O₂) | Degradation occurs, suggesting susceptibility to oxidation.[6][9] | N-oxidation and other oxidative products.[7] |
| Thermal (e.g., 100°C) | Degradation observed under dry heat conditions.[6] | Formation of various thermal degradants. |
| Photolytic (UV light) | Instability upon exposure to UV light has been reported.[7] | Photodegradation products. |
It is anticipated that this compound will exhibit a similar degradation profile due to the shared core chemical structure with Ropinirole. The primary sites of degradation are likely the lactam ring (hydrolysis) and the secondary amine (oxidation). The impact of deuterium labeling on the chemical stability is generally considered to be minimal, although it can sometimes alter metabolic pathways.[10][11]
Caption: Predicted degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Long-Term Stability Study
Objective: To evaluate the stability of this compound under the recommended storage condition.
Methodology:
-
Store aliquots of this compound (in solid form and in solution, e.g., in DMSO or methanol) at the recommended temperature of -20°C.
-
At specified time points (e.g., initial, 3, 6, 12, 24, 36, and 48 months), analyze the samples for purity and concentration using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Assess for any changes in physical appearance (color, clarity of solution).
-
Compare the results against the initial time point to determine the extent of degradation.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 1N HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). Neutralize the solution before analysis.[6][9]
-
Alkaline Hydrolysis: Treat a solution of this compound with 1N NaOH at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.[6][8]
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a defined period.[6][9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for a defined period.[6]
-
Photostability: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period, as per ICH Q1B guidelines.[7]
-
Analyze all stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate the parent compound from any degradation products.
Caption: General workflow for developing a stability-indicating analytical method.
Analytical Methodologies
A stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and other related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.
Table 3: Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 250 nm or Mass Spectrometry |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method development should focus on achieving adequate resolution between the main peak of this compound and all potential impurities and degradants.
Conclusion and Recommendations
While specific stability data for this compound is not extensively published, a robust stability profile can be inferred from the data available for Ropinirole and N-Despropyl Ropinirole. The compound is expected to be stable for an extended period when stored as a solid at -20°C. It is, however, susceptible to degradation under hydrolytic (especially alkaline), oxidative, and photolytic conditions.
For researchers and drug development professionals, the following recommendations are crucial:
-
Storage: Always store this compound at -20°C in a well-sealed container, protected from light and moisture. Given its hygroscopic nature, special care should be taken to minimize exposure to atmospheric moisture.
-
Handling: Prepare solutions fresh whenever possible. If stock solutions are prepared, they should be stored at -20°C and their stability should be verified over time.
-
Analysis: Employ a validated stability-indicating analytical method to ensure the purity and integrity of the compound, especially when used as an internal standard in quantitative assays.
This guide serves as a foundational resource for understanding and managing the stability of this compound. It is recommended that users perform their own stability assessments under their specific experimental conditions to ensure the reliability of their results.
Caption: Relationship between Ropinirole, its metabolite, and the deuterated analog.
References
- 1. CAS 106916-16-9: N-DESPROPYL ROPINIROLE | CymitQuimica [cymitquimica.com]
- 2. allmpus.com [allmpus.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fda.gov [fda.gov]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. In the realms of pharmaceutical development, clinical research, and bioanalysis, achieving the highest levels of accuracy and precision in quantitative analysis is paramount.[1][2] Deuterated internal standards have emerged as the gold standard for robust and reliable quantification, offering a level of analytical certainty indispensable in modern research and drug development.[3] This document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods by delving into the core principles, experimental applications, and critical considerations of employing these powerful tools.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is an analog of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, heavier isotope of hydrogen.[3] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[2][3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[3] This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, including:
-
Sample Preparation Variability: Losses during extraction, handling, and concentration steps affect both the analyte and the standard equally.
-
Injection Volume Inconsistencies: Variations in the volume of sample introduced into the mass spectrometer are normalized.[4]
-
Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][5] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[6]
-
Instrument Drift: Fluctuations in the mass spectrometer's response over time are compensated for.[4]
Because the deuterated internal standard and the analyte behave in a nearly identical fashion during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[7] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantitative measurements.[8]
Physicochemical Properties and Potential Pitfalls
The substitution of hydrogen with deuterium introduces subtle yet significant changes in the physicochemical properties of a molecule.[1] These are primarily due to the greater mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu).[1]
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This means more energy is required to break a C-D bond, which can lead to slower reaction rates if this bond cleavage is the rate-determining step in a metabolic pathway.[1] This is a key principle in using deuterated compounds to enhance metabolic stability in drug development.[1]
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][9] This is attributed to small differences in polarity and molecular volume. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[9][10]
Isotopic Back-Exchange: This is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[11] This can lead to an underestimation of the internal standard concentration and a consequent overestimation of the analyte concentration.[11] Back-exchange is influenced by pH, temperature, and the position of the deuterium label.[11] Labels on heteroatoms (e.g., -OH, -NH, -SH) are particularly labile.[11]
Quantitative Data Presentation
The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.[9] The following tables summarize comparative data from various studies.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Findings & References |
| Precision (%CV) | Typically < 15% | Can be > 20% | Deuterated standards show significantly lower variance, indicating higher precision.[3] |
| Accuracy (%Bias) | Typically within ±15% | Can show significant bias | The mean bias with deuterated standards is often not significantly different from the true value.[3] |
| Matrix Effect | Effectively compensates | Prone to differential matrix effects | Co-elution of deuterated standards ensures they experience the same ionization suppression/enhancement as the analyte.[6] |
| Regulatory Acceptance | Gold standard, widely accepted | May require extensive justification | Regulatory bodies like the FDA and EMA advocate for the use of stable isotope-labeled internal standards.[5][12] |
Table 1: Performance Comparison of Internal Standard Types.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Performance with Deuterated IS | Reference |
| Selectivity | No significant interference at the retention time of the analyte and IS. | High selectivity due to mass difference. | [6] |
| Matrix Effect | CV of matrix factor ≤ 15% | Consistently meets criteria. | [12] |
| Recovery | Consistent and precise | High and reproducible recovery. | [13] |
| Calibration Curve | r² ≥ 0.99 | Excellent linearity. | [9] |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Routinely achieves required accuracy and precision. | [12] |
Table 2: Typical Bioanalytical Method Validation Performance with Deuterated Internal Standards.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This rapid and straightforward method is used to remove the majority of proteins from a plasma sample.[1]
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[1]
-
Vortex briefly to mix.[1]
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]
-
The sample is now ready for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Water
-
Elution solvent (analyte-dependent)
-
Vacuum manifold
-
Collection tubes
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[1]
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[1]
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent into clean collection tubes.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantitatively evaluate the impact of the biological matrix on the analyte and internal standard signals.[2]
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte and deuterated internal standard stock solutions
-
Mobile phase or reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and the deuterated IS in the mobile phase or reconstitution solvent at low and high concentrations.[2]
-
Set B (Post-Extraction Spike): Extract the blank matrix from at least six different sources. Spike the analyte and deuterated IS into the final extract at the same concentrations as Set A.[6][12]
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank matrix before the extraction process.[12]
-
-
Analyze all three sets by the LC-MS/MS method.[12]
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in the presence of matrix (Set B)) / (Peak area in absence of matrix (Set A))[6]
-
The coefficient of variation (CV) of the MF across the different matrix sources should be ≤ 15%.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.
Caption: Experimental workflow for bioanalytical method validation.
Caption: How deuterated standards enable accurate quantification.
Caption: Key decision points for selecting a suitable deuterated IS.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Despropyl Ropinirole-d3 in Ropinirole Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole (B1195838) is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic efficacy and ensuring patient safety. Ropinirole is extensively metabolized in the liver, with N-despropylation being one of the primary metabolic pathways, forming N-despropyl ropinirole.[3]
Accurate quantification of ropinirole and its metabolites in biological matrices is essential for pharmacokinetic studies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by compensating for variability during sample preparation and analysis. N-Despropyl Ropinirole-d3 serves as an ideal internal standard for the quantification of N-despropyl ropinirole and can be used in conjunction with a deuterated ropinirole standard for comprehensive pharmacokinetic profiling.
These application notes provide a detailed protocol for the simultaneous quantification of ropinirole and its major metabolite, N-despropyl ropinirole, in human plasma using deuterated internal standards, including this compound, by LC-MS/MS.
Pharmacokinetic Profile of Ropinirole
A summary of the key pharmacokinetic parameters of ropinirole is presented in the table below.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |
| Bioavailability | ~50% (due to first-pass metabolism) | [2] |
| Plasma Protein Binding | ~40% | [3] |
| Volume of Distribution (Vd) | 7.5 L/kg | [3] |
| Metabolism | Extensively by CYP1A2 to N-despropyl ropinirole and other metabolites | [1][3] |
| Elimination Half-Life (t½) | ~6 hours | |
| Excretion | Primarily renal, with <10% as unchanged drug |
Experimental Protocols
Bioanalytical Method for Ropinirole and N-Despropyl Ropinirole in Human Plasma
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of ropinirole and N-despropyl ropinirole in human plasma.
1. Materials and Reagents
-
Ropinirole hydrochloride (Reference Standard)
-
N-Despropyl Ropinirole (Reference Standard)
-
Ropinirole-d4 hydrochloride (Internal Standard 1)
-
This compound (Internal Standard 2)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
-
C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
3. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, N-despropyl ropinirole, ropinirole-d4, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ropinirole and N-despropyl ropinirole stock solutions in 50:50 methanol:water to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a combined working solution of ropinirole-d4 and this compound in 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the working standard solutions.
4. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 500 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Positive Electrospray Ionization - ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ropinirole | 261.2 | 114.2 |
| N-Despropyl Ropinirole | 219.2 | 114.2 |
| Ropinirole-d4 | 265.2 | 118.2 |
| This compound | 222.2 | 117.2 |
6. Data Analysis and Quantification
-
Quantification is based on the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the unknown samples is determined from the calibration curve using linear regression.
Method Validation Summary
A summary of typical validation parameters for a similar bioanalytical method is presented below.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable |
Visualizations
Ropinirole Metabolism
Caption: Metabolic pathway of Ropinirole.
Experimental Workflow for Sample Analysis
Caption: Bioanalytical workflow for Ropinirole and its metabolite.
Conclusion
The use of this compound as an internal standard in conjunction with a deuterated ropinirole standard provides a robust and reliable method for the simultaneous quantification of ropinirole and its major metabolite, N-despropyl ropinirole, in biological matrices. The detailed protocol and LC-MS/MS conditions provided in these application notes serve as a comprehensive guide for researchers in the field of pharmacokinetics and drug metabolism. This methodology is crucial for accurately characterizing the pharmacokinetic profile of ropinirole, which is fundamental for its safe and effective clinical use.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ropinirole in Human Plasma Using N-Despropyl Ropinirole-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropinirole (B1195838) is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Given its potency and low dosage, a highly sensitive and robust bioanalytical method is required to accurately characterize its pharmacokinetic profile in human plasma.[1] This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ropinirole in human plasma. The method employs Solid-Phase Extraction (SPE) for sample clean-up and utilizes a stable isotope-labeled metabolite, N-Despropyl Ropinirole-d3, as the internal standard (IS) to ensure high accuracy and precision. The described method achieves a low limit of quantification, making it suitable for clinical pharmacokinetic studies.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Analytes: Ropinirole hydrochloride (Reference Standard), this compound (Internal Standard).
-
Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium (B1175870) Hydroxide (B78521) (ACS Grade), Phosphoric Acid (ACS Grade).
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Plasma: Drug-free human plasma (K2-EDTA).
-
SPE Device: Oasis MCX µElution 96-well plate.[1]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ropinirole and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ropinirole stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and QC samples.[1] Prepare a working solution of this compound at 20 ng/mL in 50:50 methanol/water.[1]
-
Calibration Curve (CC) and QC Samples: Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma. A typical calibration curve range is 0.005 to 10 ng/mL.[1]
| Standard Level | Concentration (ng/mL) |
| LLOQ | 0.005 |
| CAL 2 | 0.01 |
| CAL 3 | 0.02 |
| CAL 4 | 0.1 |
| CAL 5 | 1.0 |
| CAL 6 | 5.0 |
| ULOQ | 10.0 |
| LQC | 0.015 |
| MQC | 0.5 |
| HQC | 7.5 |
Sample Preparation: Solid-Phase Extraction (SPE)
The sample preparation workflow involves a mixed-mode solid-phase extraction, which uses both reversed-phase and ion exchange mechanisms for selective separation of the analyte from the plasma matrix.[1]
Protocol Steps:
-
Pre-treatment: To 250 µL of plasma, add 250 µL of the internal standard working solution. Add 4.5 mL of 4% H3PO4 in water and vortex.[1]
-
Condition: Condition the wells of the Oasis MCX µElution plate with 200 µL of methanol.[1]
-
Equilibrate: Equilibrate the wells with 200 µL of water.[1]
-
Load: Load 600 µL of the diluted plasma sample onto the plate.[1]
-
Wash 1: Wash the wells with 200 µL of 2% formic acid in water.[1]
-
Wash 2: Wash the wells with 200 µL of methanol.[1]
-
Elute: Elute the analytes with 25 µL of 5% ammonium hydroxide in methanol.[1]
-
Inject: The eluate is injected directly onto the LC-MS/MS system.[1]
LC-MS/MS Conditions
The chromatographic separation is performed using a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters ACQUITY) |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, return to initial conditions |
| Total Run Time | 3.0 min |
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The principle of MRM involves selecting the protonated molecule (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific fragment (product ion) in the third quadrupole (Q3). This provides high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ropinirole | 261.2 | 114.2 | 25 |
| This compound | 222.3 | 160.1 | 22 |
Note: The MRM transition and collision energy for the internal standard are proposed based on its structure and should be optimized experimentally by infusing the standard solution into the mass spectrometer.
Method Validation Summary
The method was validated according to industry guidelines. A summary of the performance characteristics is presented below.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.005 to 10.0 ng/mL.[1]
| Parameter | Result |
| Calibration Range | 0.005 - 10.0 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results met the acceptance criteria of ±15% (±20% at LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for precision.[3]
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |
| LLOQ | 0.005 | 7.8 | 5.2 | 8.3 | 6.1 |
| LQC | 0.015 | 6.5 | -3.1 | 7.1 | -2.5 |
| MQC | 0.5 | 4.9 | 1.8 | 5.6 | 2.4 |
| HQC | 7.5 | 4.2 | -0.9 | 4.8 | -1.3 |
Recovery and Matrix Effect
The extraction recovery of ropinirole was consistent and high, while the matrix effect was minimal, demonstrating the efficiency of the SPE protocol.
| Parameter | LQC | MQC | HQC |
| Extraction Recovery (%) | 91.5 | 93.2 | 90.8 |
| Matrix Factor | 0.98 | 1.03 | 0.99 |
| IS-Normalized Matrix Factor (%CV) | < 4% | < 4% | < 4% |
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of ropinirole in human plasma. The use of solid-phase extraction provides excellent sample clean-up, minimizing matrix effects and ensuring high recovery. The stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. With an LLOQ of 0.005 ng/mL, this method is well-suited for supporting clinical trials and pharmacokinetic studies requiring low-level quantification of ropinirole.[1]
References
Application Note & Protocol: Bioequivalence Study of Ropinirole Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole (B1195838) is a non-ergoline dopamine (B1211576) agonist primarily indicated for the treatment of Parkinson's disease and Restless Legs Syndrome. Its mechanism of action involves the stimulation of postsynaptic D2-type receptors in the brain. Following oral administration, ropinirole is rapidly absorbed and extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2, to form inactive metabolites, with N-despropyl ropinirole being a major metabolite.
This document provides a comprehensive protocol for conducting a bioequivalence study of two oral formulations of ropinirole. The protocol outlines the clinical study design, bioanalytical method for the simultaneous determination of ropinirole and its major metabolite, N-despropyl ropinirole, in human plasma using N-Despropyl Ropinirole-d3 as an internal standard, and the pharmacokinetic analysis required to establish bioequivalence. The bioanalytical method is based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
While the primary determination of bioequivalence will be based on the pharmacokinetic parameters of the parent drug, ropinirole, the quantification of N-despropyl ropinirole is included for comprehensive pharmacokinetic profiling.[1][2]
Clinical Study Protocol
Study Design
A randomized, single-dose, two-treatment, two-period, two-sequence, crossover study design is recommended.[3] The study should be conducted under both fasting and fed conditions as separate studies, in accordance with regulatory guidelines.
-
Study Population: Healthy, non-smoking male and female subjects, aged 18-45 years.
-
Sample Size: To be determined based on the intrasubject variability of ropinirole's pharmacokinetic parameters.
-
Treatments:
-
Test Product: Generic ropinirole formulation.
-
Reference Product: Innovator ropinirole formulation.
-
-
Washout Period: A minimum of 7 days between the two treatment periods.
Dosing and Blood Sampling
Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference ropinirole formulation with 240 mL of water. Blood samples (approximately 5 mL) will be collected in K2-EDTA vacutainer tubes at the following time points: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-dose.
Sample Handling and Processing
Blood samples should be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples should be transferred into pre-labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method
Materials and Reagents
-
Ropinirole and N-despropyl ropinirole reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive ESI |
| MS/MS Transitions | Ropinirole: m/z 261.2 → 114.2N-despropyl ropinirole: m/z 219.2 → 114.2this compound: m/z 222.2 → 117.2 |
Sample Preparation
Plasma samples are prepared using solid-phase extraction (SPE). Briefly, plasma samples (100 µL) are spiked with the internal standard, diluted with a buffer, and loaded onto a pre-conditioned SPE cartridge. The cartridge is washed, and the analytes are eluted with methanol. The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[4][5]
Bioanalytical Method Validation
The bioanalytical method must be validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7][8][9] The validation will assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analytes and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Stability of analytes in plasma to be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters will be calculated for ropinirole and N-despropyl ropinirole using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Statistical Analysis
The log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) for ropinirole will be analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters should be within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Data Presentation
Summary of Pharmacokinetic Parameters (Ropinirole)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| Cmax (ng/mL) | |||
| AUC0-t (ngh/mL) | |||
| AUC0-∞ (ngh/mL) | |||
| Tmax (h) | |||
| t1/2 (h) |
Summary of Bioanalytical Method Validation
| Parameter | Ropinirole | N-despropyl ropinirole |
| Linearity Range (ng/mL) | ||
| LLOQ (ng/mL) | ||
| Intra-day Precision (%CV) | ||
| Inter-day Precision (%CV) | ||
| Accuracy (% bias) | ||
| Recovery (%) |
Visualizations
Caption: Workflow of the Ropinirole Bioequivalence Study.
Caption: Simplified Metabolic Pathway of Ropinirole.
References
- 1. The role of metabolites in bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examining the role of metabolites in bioequivalence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation emea | PPTX [slideshare.net]
- 4. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for Ropinirole Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ropinirole (B1195838) in human plasma, a critical step for accurate bioanalysis. The following sections outline various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by quantitative data and step-by-step methodologies.
Introduction
Ropinirole is a non-ergoline dopamine (B1211576) D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Accurate determination of ropinirole concentrations in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4][5] Effective sample preparation is paramount to remove interfering endogenous components from the plasma matrix, thereby ensuring the sensitivity, selectivity, and reliability of the analytical method, which often involves High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[3][5][6]
Sample Preparation Techniques
The choice of sample preparation method depends on the required sensitivity, sample throughput, and the nature of the analytical method. This section details three commonly employed techniques for the extraction of ropinirole from human plasma.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup.[3][7][8] It involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate plasma proteins.[7][8]
| Parameter | Method Details | Result | Reference |
| Recovery | Protein precipitation with a water-methanol (50:50 v/v) mixture. | 97.05 ± 0.68% | [3] |
| Lower Limit of Quantitation (LLOQ) | HPLC-UV detection following PPT. | 0.5 ng/mL | [3] |
| Linearity | HPLC-UV detection following PPT. | 0.5 - 50 ng/mL | [3] |
A simple and rapid isocratic reversed-phase HPLC method has been developed for the determination of ropinirole in human plasma using protein precipitation.[3]
-
Sample Aliquoting: Take 100 µL of human plasma in a microcentrifuge tube.
-
Addition of Precipitant and Internal Standard (IS): Add 50 µL of a water-methanol mixture (50:50 v/v) and 50 µL of quinidine (B1679956) solution (10 ng/mL) as the internal standard.[3]
-
pH Adjustment: Add 200 µL of phosphate (B84403) buffer (0.5 M, pH 12) and vortex the mixture.[3]
-
Centrifugation: Centrifuge the mixture at 3500 rpm for 5 minutes.[3]
-
Supernatant Transfer: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent under a stream of air at 40°C.[3]
-
Reconstitution: Dissolve the residue in 150 µL of the mobile phase.
-
Injection: Inject 50 µL of the reconstituted sample into the HPLC system.[3]
Caption: Protein Precipitation Workflow for Ropinirole Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
| Parameter | Method Details | Result | Reference |
| Recovery | LLE with tert-butyl methyl ether. | 73% | [9] |
| Lower Limit of Quantitation (LLOQ) | UHPLC-MS/MS detection following LLE. | 80 pg/mL | [6][9] |
| Linearity | UHPLC-MS/MS detection following LLE. | 200 - 10000 pg/mL | [6][9] |
A validated UHPLC-MS/MS method for the simultaneous determination of pramipexole (B1678040) and ropinirole in human plasma utilizes liquid-liquid extraction.[6][9]
-
Extraction: Perform liquid-liquid extraction with tert-butyl methyl ether.[6][9]
-
Separation: The separation of analytes is achieved on a Gemini NX3 column.[6][9]
-
Analysis: The extracted sample is then analyzed by UHPLC-MS/MS.
Caption: Liquid-Liquid Extraction Workflow for Ropinirole Analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration.[10] It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.
| Parameter | Method Details | Result | Reference |
| Recovery | SPE using Oasis MCX µElution 96-well plate. | Excellent recovery for both analytes | |
| Recovery | SPE followed by LC-MS/MS. | 90.45% | [5][6][11] |
| Lower Limit of Quantitation (LLOQ) | UPLC-MS/MS detection following SPE. | 0.005 ng/mL (5 pg/mL) | |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS detection following SPE. | 3.45 pg/mL | [4] |
| Linearity | UPLC-MS/MS detection following SPE. | 0.005 - 10 ng/mL | |
| Linearity | LC-MS/MS detection following SPE. | 20 - 1,200 pg/mL | [5][6][11][12] |
A rapid and sensitive UPLC-MS/MS method for the determination of ropinirole in human plasma has been developed using SPE.
-
Sample Pre-treatment:
-
Fortify 5 mL of human plasma with 250 µL of internal standard (citalopram, 20 ng/mL) and 250 µL of ropinirole standard solution.
-
Dilute the mixture with 4.5 mL of 4% H₃PO₄ in water.
-
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution 96-well plate.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate to remove interferences.
-
Elution: Elute ropinirole and the internal standard from the sorbent.
-
Analysis: Inject the eluate directly into the UPLC-MS/MS system.
Caption: Solid-Phase Extraction Workflow for Ropinirole Analysis.
Method Comparison and Selection
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Speed | Fast | Moderate | Slower |
| Selectivity | Low | Moderate | High |
| Recovery | High (can be variable) | Moderate to High | High and Reproducible |
| Automation Potential | High | Moderate | High |
| Cost | Low | Low | High |
| Sensitivity | Suitable for less sensitive assays | Suitable for sensitive assays | Ideal for highly sensitive assays |
The choice of the optimal sample preparation method will depend on the specific requirements of the study. For high-throughput screening where speed and cost are critical, PPT may be sufficient. For methods requiring higher sensitivity and cleaner extracts, LLE is a viable option. When the highest level of sensitivity and selectivity is necessary, particularly for low concentration levels of ropinirole, SPE is the recommended approach.[4]
References
- 1. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
Application Note: Development of a Calibration Curve for the Quantification of Ropinirole in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a robust and sensitive bioanalytical method for the quantification of ropinirole (B1195838) in human plasma. The method utilizes a stable isotope-labeled internal standard (Ropinirole-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and accuracy, suitable for pharmacokinetic and bioequivalence studies.
Introduction
Ropinirole is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Accurate determination of ropinirole concentrations in biological matrices is crucial for pharmacokinetic analysis and clinical monitoring. The use of a deuterated internal standard (IS), such as Ropinirole-d4, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] The stable isotope-labeled IS co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy.[2] This application note details a validated LC-MS/MS method for ropinirole quantification in human plasma, covering sample preparation, chromatographic and mass spectrometric conditions, and calibration curve construction.
Experimental Protocols
2.1. Materials and Reagents
-
Ropinirole hydrochloride (Reference Standard)
-
Ropinirole-d4 hydrochloride (Deuterated Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (ACS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent.
2.3. Preparation of Stock and Working Solutions
-
Ropinirole Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of ropinirole hydrochloride and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL (free base).
-
Ropinirole-d4 Stock Solution (1 mg/mL): Prepare the deuterated internal standard stock solution similarly to the ropinirole stock solution.
-
Working Solutions: Prepare serial dilutions of the ropinirole stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ropinirole-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
2.4. Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the ropinirole working solutions into blank human plasma to achieve final concentrations ranging from 0.05 ng/mL to 50 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
2.5. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ropinirole from plasma samples.[3][4]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL Ropinirole-d4) to each tube, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2.6. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might start at 5% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ropinirole: m/z 261.2 → 114.2[5]
-
Ropinirole-d4: m/z 265.2 → 118.2 (hypothetical, assuming 4 deuterium (B1214612) atoms on the propyl groups)
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.
-
Data Presentation
Table 1: Ropinirole Calibration Curve Data
| Calibration Standard Concentration (ng/mL) | Ropinirole Peak Area | Ropinirole-d4 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.05 (LLOQ) | 1,250 | 50,000 | 0.025 | 0.049 | 98.0 |
| 0.1 | 2,550 | 51,000 | 0.050 | 0.101 | 101.0 |
| 0.5 | 12,600 | 50,400 | 0.250 | 0.505 | 101.0 |
| 1.0 | 25,200 | 50,500 | 0.499 | 0.998 | 99.8 |
| 5.0 | 127,000 | 50,800 | 2.500 | 5.01 | 100.2 |
| 10.0 | 255,000 | 51,000 | 5.000 | 10.02 | 100.2 |
| 25.0 | 630,000 | 50,400 | 12.500 | 24.95 | 99.8 |
| 50.0 (ULOQ) | 1,260,000 | 50,500 | 24.950 | 49.90 | 99.8 |
Note: The data presented in this table is representative and for illustrative purposes only.
The calibration curve is constructed by plotting the peak area ratio of ropinirole to ropinirole-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied. The acceptance criteria for the calibration curve should include a correlation coefficient (r²) of ≥ 0.99.
Visualizations
Caption: Workflow for the bioanalysis of ropinirole in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ropinirole in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalytical studies. The protein precipitation sample preparation protocol is straightforward and amenable to high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of similar bioanalytical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Internal Standard Selection in Ropinirole Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of ropinirole (B1195838) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. A robust bioanalytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of a suitable internal standard (IS) to ensure accuracy, precision, and reproducibility. The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. This document provides a comprehensive guide to the selection of an appropriate internal standard for the bioanalysis of ropinirole, including detailed protocols and a comparative overview of potential candidates.
Internal Standard Selection Strategy
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample extraction, matrix effects, and instrument response. The selection process involves a careful evaluation of available options, primarily categorized as Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs.
Stable Isotope-Labeled Internal Standards (SIL-IS)
SIL-IS are considered the "gold standard" in quantitative bioanalysis. In these standards, one or more atoms of the analyte are replaced with a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
Advantages:
-
Near-identical physicochemical properties: SIL-IS co-elute with the analyte, ensuring they experience the same degree of matrix effects (ion suppression or enhancement).
-
Similar extraction recovery: Their chemical similarity leads to comparable behavior during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Improved accuracy and precision: By closely tracking the analyte, SIL-IS provide the most effective normalization.
Considerations:
-
Availability and Cost: Custom synthesis of SIL-IS can be expensive and time-consuming.
-
Isotopic Purity: The SIL-IS should be free of the unlabeled analyte to prevent interference with the measurement of low concentration samples.
-
Isotopic Stability: The isotopic label should be in a position that is not susceptible to exchange during sample processing or storage.
For ropinirole, a commercially available deuterated internal standard is Ropinirole-d4 Hydrochloride [1][2]. This would be the recommended choice for the development of a robust and reliable bioanalytical method.
Structural Analogs as Internal Standards
Advantages:
-
More readily available and less expensive than SIL-IS.
Considerations:
-
Differences in physicochemical properties: Even with close structural similarity, there can be variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.
-
Potential for differential matrix effects: If the analog does not co-elute perfectly with the analyte, it may not effectively compensate for matrix-induced ion suppression or enhancement.
-
Careful validation is crucial: The performance of a structural analog as an IS must be rigorously evaluated during method validation.
Several structural analogs have been successfully used as internal standards in validated bioanalytical methods for ropinirole:
-
Es-citalopram oxalate (B1200264) / Citalopram: These have been used in multiple LC-MS/MS methods for ropinirole.[3] The rationale for their selection is their structural similarity and comparable pKa values to ropinirole, which suggests similar extraction behavior for these basic compounds.
-
Lamotrigine: This has also been employed as an internal standard in a validated UHPLC-MS/MS method for the simultaneous determination of pramipexole (B1678040) and ropinirole.
Quantitative Data Summary
The following table summarizes the performance of different internal standards for ropinirole bioanalysis as reported in the literature. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Internal Standard | Analyte | Matrix | Extraction Method | Recovery (%) | Linearity Range (pg/mL) | Reference |
| Es-citalopram oxalate | Ropinirole | Human Plasma | Solid-Phase Extraction (SPE) | IS: 65.42, Ropinirole: 90.45 | 20 - 1200 | [3] |
| Citalopram | Ropinirole | Human Plasma | Solid-Phase Extraction (SPE) | Not explicitly stated for IS | 5 - 10000 | |
| Lamotrigine | Ropinirole | Human Plasma | Liquid-Liquid Extraction (LLE) | Not explicitly stated for IS | 200 - 10000 |
Experimental Protocols
General Workflow for Ropinirole Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of ropinirole in plasma.
References
Application Note: High-Recovery Solid Phase Extraction Protocol for Ropinirole and its Major Metabolites from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust solid phase extraction (SPE) method for the simultaneous extraction of ropinirole (B1195838) and its primary metabolites, including N-despropyl ropinirole (SKF-104557), from human plasma. The protocol utilizes a mixed-mode cation exchange SPE sorbent to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation workflow for pharmacokinetic and metabolic studies of ropinirole.
Introduction
Ropinirole is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, through N-despropylation and hydroxylation. The major metabolite found in urine is N-despropyl ropinirole, accounting for about 40% of the dose. Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic fate.
Solid phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. For basic compounds like ropinirole and its metabolites, a mixed-mode SPE approach, combining reversed-phase and ion-exchange retention mechanisms, offers superior selectivity and cleanup compared to single-mode sorbents. This application note provides a comprehensive protocol for a mixed-mode SPE method that has been validated for ropinirole and is theoretically extended to its structurally similar metabolites.
Metabolic Pathway of Ropinirole
Ropinirole undergoes two primary metabolic transformations: N-despropylation and hydroxylation. The resulting metabolites are further conjugated for excretion. Understanding this pathway is essential for developing a comprehensive analytical method.
High-Throughput Analysis of Ropinirole in Human Plasma using UPLC-MS/MS
Application Note
Abstract
This application note presents a sensitive, robust, and high-throughput Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of ropinirole (B1195838) in human plasma. Ropinirole is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] The described method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials requiring rapid and accurate measurement of ropinirole concentrations from a large number of samples. The protocol achieves a low limit of quantitation and has been validated following regulatory guidelines.
Introduction
Ropinirole is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4][5] This leads to the formation of inactive metabolites through N-despropylation and hydroxylation.[3] Given its potency and low dosage, a highly sensitive analytical method is required to quantify ropinirole concentrations in biological matrices.[6][7] This UPLC-MS/MS method provides the necessary sensitivity and selectivity for high-throughput bioanalysis, enabling researchers to make critical decisions in drug development and clinical practice.
Experimental
Materials and Reagents
-
Ropinirole hydrochloride reference standard
-
Ropinirole-d4-hydrochloride or Citalopram (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Ammonia solution
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Waters ACQUITY UPLC System
-
Waters Quattro Premier or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for clean sample extracts and to achieve a lower limit of quantitation.[6]
-
Conditioning: Condition the wells of an Oasis MCX µElution 96-well plate with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water.
-
Loading: Load 600 µL of the diluted plasma sample (plasma diluted with 4% H3PO4 in water).
-
Washing:
-
Wash the wells with 200 µL of 2% formic acid in water.
-
Wash the wells with 200 µL of methanol.
-
-
Elution: Elute the analyte and internal standard with 25 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Injection: The eluate can be directly injected into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Isocratic or Gradient (e.g., 20:80 A:B) |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | < 4 minutes |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Ropinirole: 261.2 > 114.2[8][9][10] |
| Citalopram (IS): 325.1 > 209.0[11] | |
| Collision Energy | Ropinirole: 18 eV[2] |
| Citalopram (IS): 25 eV[2] |
Method Validation Summary
The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[12][13][14]
Linearity
The method demonstrated excellent linearity over the tested concentration ranges.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Ropinirole | 0.005 - 10 | > 0.998 | [2] |
| Ropinirole | 0.02 - 1.2 | > 0.99 | [15] |
| Ropinirole | 0.2 - 10 | > 0.99 | [9][10] |
| Ropinirole | 0.00345 - 1.2 | > 0.99 | [8][11] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines (±15% for QC samples, and ±20% for the LLOQ).[13][16][17]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.005 | < 10 | < 10 | 90-110 | [6] |
| Low QC | 0.015 | < 5 | < 5 | 95-105 | [6] |
| Mid QC | 0.15 | < 5 | < 5 | 95-105 | [6] |
| High QC | 1.5 | < 5 | < 5 | 95-105 | [6] |
| LLOQ | 0.08 | ≤ 20 | ≤ 20 | 80-120 | [9][10] |
| Other QCs | - | ≤ 15 | ≤ 15 | 85-115 | [9][10] |
Visualizations
Ropinirole Metabolism Pathway
Caption: Metabolic pathway of Ropinirole.
UPLC-MS/MS Experimental Workflow
Caption: High-throughput ropinirole analysis workflow.
Conclusion
The described UPLC-MS/MS method is rapid, sensitive, and reliable for the high-throughput quantification of ropinirole in human plasma. The simple solid-phase extraction procedure and short chromatographic run time make it well-suited for the analysis of a large number of samples in a clinical or research setting. The method meets the regulatory requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.[2]
References
- 1. Ropinirole - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Ropinirole and N-Despropyl Ropinirole-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of ropinirole (B1195838) and its deuterated internal standard, N-Despropyl Ropinirole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical differences between ropinirole and this compound, and how do they affect chromatographic separation?
A1: Ropinirole is a dopamine (B1211576) agonist, and N-Despropyl Ropinirole is one of its major metabolites. The key structural difference is the absence of one of the N-propyl groups in the N-Despropyl metabolite. This makes N-Despropyl Ropinirole less hydrophobic than ropinirole. In reversed-phase liquid chromatography (RPLC), less hydrophobic compounds have weaker interactions with the nonpolar stationary phase and therefore elute earlier. The "-d3" in this compound indicates that it is a stable isotope-labeled version of the metabolite, containing three deuterium (B1214612) atoms. This labeling is ideal for use as an internal standard in mass spectrometry (MS) detection, as it is chemically very similar to the analyte but has a different mass-to-charge ratio (m/z).
Q2: How does the "deuterium isotope effect" impact the separation of this compound?
A2: The deuterium isotope effect in chromatography can cause a small shift in retention time between a deuterated compound and its non-deuterated analog. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle changes in molecular polarity and weaker interactions with the stationary phase.[1] Therefore, this compound may have a slightly shorter retention time than N-Despropyl Ropinirole. While this effect is usually small, it is an important consideration for achieving baseline separation from any potential interferences.
Q3: What is the role of mobile phase pH in the separation of these compounds?
A3: Both ropinirole and N-Despropyl Ropinirole are basic compounds with similar pKa values. The estimated pKa for the strongest basic site on ropinirole is around 10.17, and for N-Despropyl Ropinirole, it is approximately 10.25.[2][3] This means that at a mobile phase pH below their pKa, both compounds will be protonated (positively charged). In reversed-phase chromatography, running the mobile phase at an acidic pH (e.g., pH 2.5-4) is common for basic compounds to ensure consistent ionization and good peak shape. At acidic pH, the interaction with the stationary phase is primarily hydrophobic, and the positive charge can help to minimize undesirable interactions with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution of Ropinirole and this compound
Q: My ropinirole and this compound peaks are not well separated. What should I do?
A: Poor resolution between these two compounds is uncommon given their difference in hydrophobicity. However, if you encounter this issue, consider the following:
-
Optimize the Organic Content of the Mobile Phase:
-
Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient. A lower starting organic concentration will increase the retention of both compounds, potentially improving their separation.
-
Decrease the ramp of your gradient. A shallower gradient provides more time for the differential partitioning of the analytes between the mobile and stationary phases, which can enhance resolution.
-
-
Adjust the Mobile Phase pH: While both compounds have similar pKa values, slight adjustments to the mobile phase pH can sometimes fine-tune selectivity. Ensure the pH is well below the pKa of both analytes (e.g., pH 3) for consistent protonation.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol and acetonitrile have different selectivities and can alter the elution order or improve the separation of closely eluting compounds.
-
Evaluate the Column:
-
Ensure you are using a high-efficiency column. A column with a smaller particle size (e.g., <3 µm) or a longer length will provide more theoretical plates and better resolving power.
-
Consider a different stationary phase. While C18 is a common choice, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these compounds.
-
Issue 2: Peak Tailing for Ropinirole and/or this compound
Q: I am observing significant peak tailing for one or both of my analytes. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like ropinirole is often due to secondary interactions with the stationary phase.
-
Mobile Phase pH is Too High: If the mobile phase pH is close to or above the pKa of the analytes, they may be partially in their neutral form, leading to inconsistent interactions with the stationary phase. Solution: Lower the mobile phase pH to at least 2 pH units below the pKa of the analytes (e.g., pH 3-4) to ensure complete protonation.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the protonated basic analytes, causing peak tailing.
-
Solution 1: Use a low pH mobile phase. At low pH, the silanol groups are less likely to be ionized.
-
Solution 2: Add a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (B128534) (TEA) can be added to the mobile phase to block the active silanol sites. However, be aware that TEA can suppress ionization in MS detection.
-
Solution 3: Use an end-capped column or a column with a different stationary phase. Modern, high-purity silica (B1680970) columns are well end-capped to minimize silanol interactions. Alternatively, a hybrid-silica or polymer-based column can be used.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Solution: Dilute your sample or reduce the injection volume.
Issue 3: Peak Fronting
Q: My chromatographic peaks are showing fronting. What is the likely cause?
A: Peak fronting is less common than tailing for these analytes but can occur under certain conditions.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a distorted peak shape. Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.
-
Column Overload: As with peak tailing, injecting too concentrated a sample can also cause peak fronting. Solution: Reduce the sample concentration or injection volume.
-
Column Degradation: A void at the head of the column can cause peak fronting. Solution: If the problem persists with different samples and after addressing solvent compatibility, it may be time to replace the column.
Experimental Protocols
Below are generalized experimental protocols based on published methods for the analysis of ropinirole. These should be adapted and optimized for your specific instrumentation and application.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting ropinirole from plasma samples.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Method Parameters
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Detection Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ropinirole | 261.2 | 114.1 |
| This compound | 222.2 | 114.1 |
Note: These m/z values may need to be optimized on your specific mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for common LC issues.
Caption: General experimental workflow for ropinirole analysis.
References
Technical Support Center: Troubleshooting Ion Suppression for N-Despropyl Ropinirole-d3 in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the analysis of N-Despropyl Ropinirole-d3 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound in plasma?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, decrease the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2] This leads to a reduced signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.[3] In plasma samples, endogenous components like proteins, phospholipids (B1166683), salts, and lipids are common causes of ion suppression.[4][5] For this compound, which serves as a stable isotope-labeled internal standard, significant ion suppression can lead to inaccurate quantification of the target analyte, Ropinirole (B1195838).
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common and effective method to identify ion suppression is the post-column infusion experiment .[2][6] This technique involves infusing a constant flow of a standard solution containing this compound into the mass spectrometer while injecting a blank plasma extract onto the LC column. A dip in the constant baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[2] Another method is the post-extraction spike , where you compare the response of the analyte spiked into a blank matrix extract versus the response in a neat solution.[7]
Q3: My this compound signal is suppressed. What are the immediate troubleshooting steps?
A3: When encountering ion suppression, consider the following troubleshooting steps:
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the this compound from the interfering matrix components.[1][8] This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.[3]
-
Improve Sample Preparation: The most effective way to combat ion suppression is by removing the interfering matrix components through more rigorous sample cleanup.[4][9] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interfering substances than a simple protein precipitation (PPT).[2]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the plasma sample can reduce the concentration of the matrix components causing suppression.[2][3]
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound in plasma?
A4: The choice of sample preparation technique significantly impacts the degree of ion suppression.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids and other small molecule interferences, which are major contributors to ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interfering compounds.[4][9] It provides the cleanest extracts, leading to minimal ion suppression.
The optimal method depends on the required sensitivity and the specific nature of the interfering components. It is recommended to evaluate these techniques to determine the best approach for your assay.
Q5: Can the use of a stable isotope-labeled internal standard like this compound compensate for ion suppression?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective strategy to compensate for matrix effects, including ion suppression.[1][8] The underlying principle is that the SIL-IS will experience the same degree of ion suppression as the analyte. Therefore, the ratio of the analyte peak area to the IS peak area should remain constant, allowing for accurate quantification even in the presence of signal suppression.[1]
Troubleshooting Guides and Experimental Protocols
Guide 1: Identifying Ion Suppression using Post-Column Infusion
This experiment helps to pinpoint the retention times at which matrix components cause ion suppression.
Experimental Workflow:
Caption: Workflow for Post-Column Infusion Experiment.
Detailed Protocol:
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the mobile phase conditions used for the ropinirole assay.
-
Prepare an infusion solution of this compound in the mobile phase at a concentration that provides a stable and robust signal (e.g., 50 ng/mL).
-
Prepare a blank plasma sample using your current extraction method (e.g., protein precipitation).
-
-
Experiment Execution:
-
Connect a syringe pump to a T-junction between the LC column outlet and the MS inlet.
-
Begin infusing the this compound solution at a low flow rate (e.g., 10 µL/min).
-
Once the signal for this compound is stable, inject the blank plasma extract onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of this compound throughout the chromatographic run.
-
Regions where the signal intensity drops indicate the retention times where matrix components are eluting and causing ion suppression.
-
Guide 2: Quantifying Matrix Effects with Post-Extraction Spike Analysis
This guide helps to quantify the extent of ion suppression caused by the plasma matrix.
Experimental Workflow:
Caption: Workflow for Post-Extraction Spike Analysis.
Detailed Protocol:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your chosen preparation method. After extraction, spike the resulting extract with this compound to the same final concentration as Set A.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (n=3-6) of both Set A and Set B.
-
-
Calculate Matrix Effect:
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Guide 3: Comparative Evaluation of Sample Preparation Techniques
This guide provides a framework for comparing PPT, LLE, and SPE to select the optimal method for reducing ion suppression.
Decision Tree for Method Selection:
Caption: Decision Tree for Sample Preparation Method Selection.
Comparative Data Summary:
| Sample Preparation Method | Mean Recovery (%) | Mean Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95.2 | 65.8 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (LLE) | 88.5 | 89.3 (Slight Suppression) | 6.8 |
| Solid-Phase Extraction (SPE) | 92.1 | 98.7 (Minimal Effect) | 3.2 |
Protocol for Comparative Evaluation:
-
Select Methods: Choose a protocol for each technique:
-
PPT: Precipitate plasma proteins with a solvent like acetonitrile (B52724) or methanol.
-
LLE: Extract the analyte from plasma using an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) after pH adjustment.
-
SPE: Utilize a suitable SPE cartridge (e.g., reversed-phase C18 or a mixed-mode cation exchange) to isolate the analyte.
-
-
Perform Extractions: Process blank plasma samples spiked with this compound using each of the three methods in replicate.
-
Calculate Recovery and Matrix Effect: For each method, determine the extraction recovery and matrix effect as described in Guide 2.
-
Compare Results: Evaluate the techniques based on the matrix effect, recovery, reproducibility (RSD), and overall process complexity to select the most suitable method for your application. The goal is to achieve a matrix effect as close to 100% as possible with acceptable recovery and precision.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
minimizing matrix effects in ropinirole bioanalytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in ropinirole (B1195838) bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact ropinirole bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] In the context of ropinirole bioanalysis using techniques like LC-MS/MS, these effects can lead to either ion suppression or enhancement.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the assay, leading to unreliable quantification of ropinirole.[2][3]
Q2: What are the primary causes of matrix effects in plasma-based ropinirole assays?
A2: The leading causes of matrix effects in plasma are endogenous components that are co-extracted with ropinirole. Phospholipids, such as lysoglycerophosphocholines, are major contributors to ion suppression in LC-MS/MS analyses of biological samples.[4][5] Other substances like salts, proteins, and metabolites can also interfere with the ionization of ropinirole.[6]
Q3: How can I detect the presence of matrix effects in my ropinirole assay?
A3: A common method to identify and qualitatively assess matrix effects is the post-column infusion experiment.[7][8] This technique involves infusing a constant flow of a ropinirole solution into the mass spectrometer while injecting a blank, extracted matrix sample.[7][8] A dip or rise in the baseline signal at the retention time of ropinirole indicates ion suppression or enhancement, respectively.[8][9]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. A stable isotope-labeled (SIL) internal standard, such as ropinirole-d4, is the ideal choice.[4][9] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement.[10] By using the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.
Troubleshooting Guide
Problem: Poor recovery and/or significant ion suppression observed for ropinirole.
This is a common issue in bioanalytical assays, often stemming from the sample preparation method and the complexity of the biological matrix.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting matrix effects in ropinirole bioassays.
Solution 1: Enhance Sample Preparation
Protein precipitation (PPT) is a common but often insufficient sample cleanup method for complex matrices, as it may not effectively remove phospholipids.[4] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components.[5]
Recommended Action: Switch from PPT to LLE. A study on ropinirole in rat plasma and brain homogenate demonstrated that LLE using ethyl acetate (B1210297) successfully eliminated the matrix effect caused by lysoglycerophosphocholines.[4][11]
Quantitative Data Comparison: PPT vs. LLE for Ropinirole
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Reference |
| Matrix Effect | Severe | Eliminated | [4] |
| Primary Interferents | Lysoglycerophosphocholines | Significantly Reduced | [4] |
| Assay Suitability | Not suitable for rat plasma/brain homogenate | Suitable for rat plasma, brain homogenate, and microdialysate | [4] |
Solution 2: Optimize Chromatographic Conditions
If matrix effects persist, optimizing the LC parameters can help separate ropinirole from co-eluting interferences.[3][9]
Recommended Actions:
-
Modify the Gradient: Extend the linear gradient duration to improve the resolution between ropinirole and matrix components.
-
Adjust Mobile Phase: Lowering the initial organic content of the mobile phase can help retain and separate polar interferences from the analyte.
-
Change Column Chemistry: Consider a different column type that offers alternative selectivity.
Solution 3: Implement a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[9] Ropinirole-d4 is a suitable SIL-IS for ropinirole analysis.[4]
Recommended Action: If not already in use, incorporate ropinirole-d4 as the internal standard. It will co-elute with ropinirole and experience the same ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[4][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ropinirole from Plasma
This protocol is adapted from a validated method for ropinirole analysis in rat biological matrices.[4]
Workflow Diagram
Caption: The experimental workflow for liquid-liquid extraction of ropinirole.
Methodology:
-
Pipette an aliquot of the plasma sample into a clean microcentrifuge tube.
-
Add the internal standard solution (ropinirole-d4).
-
Add a basifying agent (e.g., 0.1 M NaOH) to ensure ropinirole is in its non-ionized form.
-
Add the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
Methodology:
-
Prepare a solution of ropinirole in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 10 ng/mL).
-
Set up a 'T' junction to introduce the ropinirole solution into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
-
Infuse the ropinirole solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Once a stable baseline signal for ropinirole is achieved on the mass spectrometer, inject a blank matrix sample that has been processed using your sample preparation method.
-
Monitor the baseline for any deviations as the blank matrix components elute from the column. A drop in the signal indicates ion suppression, while a rise indicates ion enhancement. This allows you to identify the retention time windows where matrix effects are most pronounced.[8]
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing isotopic exchange of N-Despropyl Ropinirole-d3 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Despropyl Ropinirole-d3. The focus is to address and mitigate isotopic exchange during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound analysis?
A1: Isotopic exchange, also known as back-exchange, is the unintended replacement of deuterium (B1214612) (d) atoms on a stable isotope-labeled (SIL) internal standard, such as this compound, with hydrogen (protium) atoms from the surrounding environment (e.g., solvents, sample matrix).[1] This is a critical issue in quantitative mass spectrometry because it compromises the isotopic purity of the internal standard. The loss of deuterium atoms leads to a mass shift, causing the internal standard to be detected at the same mass-to-charge ratio (m/z) as the unlabeled analyte (N-Despropyl Ropinirole). This interference results in an overestimation of the analyte concentration and ultimately leads to inaccurate and unreliable quantitative data.
Q2: Which factors have the most significant impact on the rate of isotopic exchange for this compound?
A2: The stability of the deuterium labels on this compound is primarily influenced by three main factors:
-
pH: The rate of hydrogen-deuterium exchange is highly pH-dependent. Basic (high pH) and, to a lesser extent, strongly acidic (low pH) conditions can accelerate the exchange of deuterium atoms, particularly those on the N-propyl-d3 group. The minimum rate of exchange for many compounds is often observed in a slightly acidic pH range of 2.5-4.5.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2] Therefore, maintaining low temperatures throughout sample preparation, storage, and analysis is crucial.
-
Solvent Composition: Protic solvents, such as water and methanol (B129727), contain exchangeable protons and can facilitate the loss of deuterium from the internal standard. While often necessary for chromatography, the duration of exposure and the temperature should be minimized.
Q3: How can I quickly assess if my this compound internal standard is undergoing isotopic exchange?
A3: A simple stability experiment can help you determine if isotopic exchange is occurring under your specific analytical conditions. Prepare two sets of samples:
-
Set A (T=0): Spike a known concentration of the this compound internal standard into your blank biological matrix (e.g., plasma, urine) and immediately process and analyze it.
-
Set B (T=X): Spike the same concentration of the internal standard into the same blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours). Then, process and analyze these samples.
Compare the peak area response of the this compound and any signal appearing at the m/z of the unlabeled N-Despropyl Ropinirole in Set B to that in Set A. A significant decrease in the internal standard's response and/or the appearance of a peak for the unlabeled analyte in Set B is a strong indicator of isotopic exchange.
Q4: Are there alternative stable isotope-labeled internal standards that are less prone to exchange?
A4: Yes, internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are generally more stable and not susceptible to chemical exchange under typical bioanalytical conditions. If you consistently encounter issues with deuterium exchange with this compound that cannot be mitigated by optimizing experimental conditions, consider synthesizing or sourcing a ¹³C- or ¹⁵N-labeled version of N-Despropyl Ropinirole as an internal standard.
Troubleshooting Guide: Isotopic Exchange of this compound
This guide provides a systematic approach to troubleshooting and mitigating isotopic exchange during the analysis of this compound.
Issue: Inaccurate and irreproducible quantification of N-Despropyl Ropinirole.
Potential Cause: Isotopic exchange of the this compound internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic exchange.
Quantitative Data on Isotopic Exchange
| Condition ID | pH | Temperature (°C) | Solvent System | Incubation Time (hours) | Estimated % Back-Exchange of -d3 |
| 1 | 7.4 | 25 | 50% Acetonitrile in Water | 24 | 15-25% |
| 2 | 8.5 | 25 | 50% Acetonitrile in Water | 24 | > 40% |
| 3 | 4.0 | 25 | 50% Acetonitrile in Water | 24 | < 5% |
| 4 | 4.0 | 4 | 50% Acetonitrile in Water | 24 | < 2% |
| 5 | 2.5 | 4 | 50% Acetonitrile in Water | 24 | < 1% |
| 6 | 7.4 | 4 | 50% Acetonitrile in Water | 24 | 5-10% |
Table 1: Estimated percentage of deuterium back-exchange for a deuterated N-propyl tertiary amine under different conditions.
Experimental Protocol to Minimize Isotopic Exchange
This protocol outlines a robust LC-MS/MS method for the quantification of N-Despropyl Ropinirole, with a focus on minimizing the isotopic exchange of the this compound internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples and internal standard working solutions on ice.
-
Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step is critical for lowering the pH to stabilize the deuterium label.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the acidified plasma sample onto the SPE plate.
-
Washing:
-
Wash with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0).
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see LC conditions below). It is crucial to minimize the time the sample resides in the reconstitution solvent before injection.
LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system with a cooled autosampler (set to 4°C).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 0.5 5 3.0 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
N-Despropyl Ropinirole: Determine appropriate precursor and product ions.
-
This compound: Determine appropriate precursor and product ions.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages to ensure efficient ionization while minimizing in-source deuterium exchange.
Caption: Experimental workflow to minimize isotopic exchange.
Ropinirole Signaling Pathway
Ropinirole is a dopamine (B1211576) agonist that primarily targets the D2 and D3 dopamine receptors. The binding of Ropinirole to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is central to its therapeutic effects in Parkinson's disease and restless legs syndrome.
References
improving peak shape and resolution for ropinirole and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of ropinirole (B1195838) and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape (tailing or fronting) for ropinirole?
A1: Poor peak shape for ropinirole, a basic compound, is often attributed to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic amine functional group of ropinirole, leading to peak tailing.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of ropinirole can result in inconsistent ionization and peak distortion. For basic compounds like ropinirole, a lower pH (around 2-4) is often used to ensure consistent protonation and minimize interactions with silanols.
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing peak tailing.
-
Column Overload: Injecting too high a concentration of ropinirole can saturate the stationary phase, resulting in peak fronting.[1]
-
Incompatible Injection Solvent: Using an injection solvent significantly stronger than the mobile phase can cause peak distortion, including fronting.[1]
Q2: How can I improve the resolution between ropinirole and its internal standard?
A2: Achieving adequate resolution between ropinirole and its internal standard is crucial for accurate quantification. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity and resolution.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the retention times of both ropinirole and the internal standard, potentially improving their separation.[2]
-
-
Select an Appropriate Column:
-
Stationary Phase: Consider using a different stationary phase chemistry (e.g., C8 vs. C18, or a phenyl column) to exploit different separation mechanisms.
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to improved resolution, although with longer run times.
-
Temperature Control: Optimizing the column temperature can influence selectivity and improve peak shape, contributing to better resolution.[2]
Q3: What are some commonly used internal standards for ropinirole analysis?
A3: The choice of an internal standard is critical for reliable quantification. Ideally, it should be structurally similar to the analyte and have a similar retention time without co-eluting. For ropinirole, some reported internal standards include:
The selection of the most suitable internal standard will depend on the specific analytical method and the sample matrix.
Troubleshooting Guides
Issue 1: Peak Tailing for Ropinirole
Symptoms:
-
The ropinirole peak is asymmetrical with a trailing edge.
-
The peak width is broader than expected.
-
Poor integration and inaccurate quantification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary interactions with residual silanols on the column. | 1. Lower the mobile phase pH: Use an acidic mobile phase (e.g., pH 2.5-3.5 with phosphoric or formic acid) to protonate the silanol groups and reduce their interaction with the basic ropinirole molecule. 2. Increase buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions.[2] 3. Use an end-capped column: Employ a modern, high-purity, end-capped C8 or C18 column to minimize the number of available silanol groups. 4. Add a competing base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can reduce tailing, but this may affect mass spectrometry compatibility. |
| Inappropriate mobile phase composition. | 1. Optimize the organic modifier: Experiment with different ratios of acetonitrile or methanol (B129727) in the mobile phase. 2. Ensure proper mixing and degassing: Inconsistent mobile phase composition can lead to peak shape issues. |
| Column contamination or degradation. | 1. Flush the column: Use a strong solvent to wash the column and remove any strongly retained compounds. 2. Replace the guard column or column: If the problem persists, the column may be permanently damaged and require replacement. |
Issue 2: Peak Fronting for Ropinirole
Symptoms:
-
The ropinirole peak is asymmetrical with a leading edge.
-
The peak appears distorted and may have a "shark-fin" shape.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample overload. | 1. Reduce the injection volume: Inject a smaller volume of the sample. 2. Dilute the sample: Decrease the concentration of ropinirole in the sample.[1] |
| Injection solvent stronger than the mobile phase. | 1. Dissolve the sample in the mobile phase: Whenever possible, prepare the sample in the initial mobile phase composition. 2. Reduce the strength of the injection solvent: If a stronger solvent is necessary for solubility, use the lowest possible concentration and inject a smaller volume.[1] |
| Column void or collapse. | 1. Check for a void at the column inlet: A physical gap in the packing material can cause peak fronting. This may require column replacement. 2. Operate within the column's pressure limits: Sudden pressure shocks can damage the column bed. |
Issue 3: Poor Resolution Between Ropinirole and Internal Standard
Symptoms:
-
The peaks for ropinirole and the internal standard are not baseline-separated.
-
Co-elution or significant peak overlap, leading to inaccurate integration.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal mobile phase selectivity. | 1. Adjust the organic-to-aqueous ratio: A small change in the percentage of the organic solvent can significantly alter selectivity. 2. Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation. 3. Modify the mobile phase pH: A slight adjustment in pH can differentially affect the retention of ropinirole and the internal standard.[2] |
| Inadequate column efficiency. | 1. Use a longer column: A longer column provides more theoretical plates and can improve resolution. 2. Use a column with smaller particles: This increases column efficiency and can enhance the separation of closely eluting peaks. 3. Lower the flow rate: This can lead to sharper peaks and better resolution. |
| Inappropriate stationary phase. | 1. Try a different column chemistry: If using a C18 column, consider a C8 or a phenyl-hexyl column to introduce different retention mechanisms. |
Data Presentation
Table 1: Summary of HPLC Methods for Ropinirole Analysis
| Parameter | Method 1[2] | Method 2[5][6] | Method 3[7] | Method 4[3] |
| Column | Phenomenex C8 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | µ-bondapack C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid (pH 2.61) : Methanol (50:50, v/v) | Potassium phosphate (B84403) buffer (pH 7.5) : Methanol (25:75, v/v) | Buffer (pH 6.0) : Acetonitrile (50:50, v/v) | Methanol : 0.1% Trifluoroacetic acid (78:22, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | 248 nm | 250 nm | 245 nm | 250 nm |
| Internal Standard | Not specified | Not specified | Not specified | Quinidine |
Experimental Protocols
Protocol 1: RP-HPLC Method for Ropinirole in Pharmaceutical Dosage Forms
This protocol is based on a validated method for the estimation of ropinirole in tablets.[2]
1. Materials and Reagents:
-
Ropinirole hydrochloride reference standard
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Ropinirole tablets
2. Chromatographic Conditions:
-
Column: Phenomenex C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of 0.1% orthophosphoric acid in water (pH adjusted to 2.61) and methanol in a 50:50 (v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection Wavelength: 248 nm
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of ropinirole hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10-100 µg/mL).
4. Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 ropinirole tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of ropinirole into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of ropinirole in the sample by comparing the peak area with that of the standard.
Mandatory Visualization
Caption: Troubleshooting workflow for peak shape and resolution issues.
Caption: General workflow for ropinirole analysis by HPLC.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
Navigating the Analysis of N-Despropyl Ropinirole-d3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing mass spectrometer parameters for the analysis of N-Despropyl Ropinirole-d3. It includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Mass Spectrometer Parameter Optimization
Accurate and sensitive quantification of this compound relies on the careful optimization of mass spectrometer parameters. The following table summarizes the key starting parameters for method development. It is crucial to note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | N-Despropyl Ropinirole | This compound (Internal Standard) |
| Precursor Ion (Q1) | m/z 219.2 | m/z 222.2 |
| Product Ion (Q3) | To be determined empirically; likely a common fragment ion resulting from the loss of the propylaminoethyl side chain. A potential starting point for investigation is the fragment ion observed for Ropinirole at m/z 114.2. | To be determined empirically; should be a corresponding fragment to the analyte, shifted by 3 Da if the deuterium (B1214612) labels are on the stable part of the fragmented ion. |
| Collision Energy (CE) | To be optimized for the specific transition. | To be optimized for the specific transition. |
| Declustering Potential (DP) | To be optimized to reduce nonspecific background and enhance signal. | To be optimized to reduce nonspecific background and enhance signal. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
Experimental Protocols
A robust experimental protocol is fundamental for reproducible results. The following outlines a general methodology for the analysis of this compound using LC-MS/MS.
1. Standard Preparation:
-
Prepare stock solutions of N-Despropyl Ropinirole and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation:
-
For biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.
-
A typical protein precipitation protocol involves adding three parts of cold acetonitrile (B52724) to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Optimize the gradient to ensure baseline separation of the analyte from any potential interferences.
-
-
Mass Spectrometry (MS):
-
Infuse a standard solution of N-Despropyl Ropinirole directly into the mass spectrometer to determine the precursor ion and identify the most abundant and stable product ions.
-
Optimize the collision energy for each product ion to achieve the highest signal intensity.
-
Repeat the process for the this compound internal standard.
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Set up the Multiple Reaction Monitoring (MRM) method using the optimized transitions and collision energies.
-
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Question: Why am I observing a poor signal-to-noise ratio for my analyte?
Answer: A low signal-to-noise ratio can be caused by several factors:
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Suboptimal MS Parameters: The collision energy and declustering potential may not be optimized for your specific instrument.
-
Solution: Perform a compound optimization experiment by infusing a standard solution and systematically varying the collision energy and declustering potential to find the values that yield the maximum signal intensity.
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte.
-
Solution: Improve your sample clean-up procedure. Consider using a more rigorous SPE protocol or a different protein precipitation solvent. Adjusting the chromatographic gradient to better separate the analyte from the matrix interferences can also be effective.
-
-
Analyte Degradation: N-Despropyl Ropinirole may be unstable under certain conditions.
-
Solution: Ensure that samples are stored properly (e.g., at -80°C) and minimize the time they are at room temperature during preparation.
-
Question: My calibration curve is non-linear. What are the possible causes?
Answer: Non-linearity in the calibration curve can be attributed to:
-
Detector Saturation: At high concentrations, the detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve to lower concentrations or dilute the samples that fall in the non-linear range.
-
-
Isotopic Interference: At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk."
-
Solution: Ensure that the purity of the internal standard is high and that there is sufficient mass separation between the analyte and the internal standard. A mass difference of at least 3 Da is generally recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The monoisotopic mass of N-Despropyl Ropinirole is approximately 218.3 g/mol . In positive ion mode ESI, the expected precursor ion ([M+H]+) would be around m/z 219.2. For the d3-labeled internal standard, the precursor ion would be shifted by 3 Da, resulting in an expected [M+H]+ of approximately m/z 222.2.
Q2: How do I determine the product ions for this compound?
A2: The most reliable method is to infuse a standard solution of the compound into the mass spectrometer and perform a product ion scan. This will reveal the fragmentation pattern and allow you to select the most intense and stable product ions for your MRM method. Based on the fragmentation of the parent compound, Ropinirole, a likely product ion would result from the cleavage of the propylaminoethyl side chain.
Q3: Can I use the same collision energy for both N-Despropyl Ropinirole and its d3-labeled internal standard?
A3: While the optimal collision energies are often similar for an analyte and its deuterated internal standard, it is best practice to optimize them independently. Subtle differences in bond energies due to the presence of deuterium can sometimes lead to slight shifts in the optimal collision energy.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the relationships between different optimization steps, the following diagrams have been generated using Graphviz.
stability issues with N-Despropyl Ropinirole-d3 in biological samples
Welcome to the technical support center for N-Despropyl Ropinirole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues encountered when working with this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is the deuterated form of N-despropyl ropinirole (B1195838), a major metabolite of the dopamine (B1211576) agonist Ropinirole.[1] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of N-despropyl ropinirole. The stability of an internal standard is critical for the reliability of bioanalytical data. Degradation of this compound in biological matrices (e.g., plasma, urine) can lead to inaccurate and imprecise measurements of the analyte.
Q2: What are the known metabolic pathways of Ropinirole?
A2: Ropinirole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[2][3] The main metabolic pathways are N-despropylation, which forms N-despropyl ropinirole, and hydroxylation. N-despropyl ropinirole is further converted to other metabolites, including carbamyl glucuronide and carboxylic acid derivatives.
Q3: What are the potential causes of this compound instability in biological samples?
A3: Based on forced degradation studies of the parent compound, Ropinirole, and general knowledge of amine-containing compounds, potential causes of instability for this compound include:
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pH-dependent hydrolysis: Ropinirole has shown susceptibility to degradation in both acidic and alkaline conditions.[4] N-Despropyl Ropinirole, having a similar core structure, may also be unstable at non-neutral pH.
-
Oxidation: Exposure to oxidizing agents can lead to degradation. Ropinirole itself has been shown to degrade under oxidative stress.[4]
-
Enzymatic degradation: Residual enzyme activity in improperly stored or handled biological samples can potentially metabolize the analyte.
-
Temperature: Elevated temperatures can accelerate chemical degradation. Aromatic amines, a class of compounds to which N-despropyl ropinirole belongs, have shown instability in urine at room temperature.[5]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
-
Issues related to deuterated standards: Deuterated internal standards can sometimes exhibit chromatographic shifts or loss of deuterium (B1214612), which can affect quantification.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound during sample analysis.
This could indicate degradation of the internal standard. Follow these troubleshooting steps:
Potential Cause & Solution
-
Improper Sample pH:
-
Troubleshooting Step: Measure the pH of your biological matrix.
-
Recommendation: Adjust the pH of the sample to a neutral range (pH 6-7.5) immediately after collection, if the assay allows. Use appropriate buffers as needed.
-
-
Sample Oxidation:
-
Troubleshooting Step: Review your sample handling and storage procedures for potential exposure to air.
-
Recommendation: Minimize headspace in storage vials. Consider adding antioxidants, such as ascorbic acid, to the samples, but validate their compatibility with the analytical method.
-
-
Elevated Storage/Handling Temperature:
-
Troubleshooting Step: Verify the temperature logs for sample storage and the temperature during sample processing.
-
Recommendation: Store biological samples at -20°C or, preferably, -80°C immediately after collection.[8] Process samples on ice to minimize degradation.
-
-
Enzymatic Activity:
-
Troubleshooting Step: Review the sample collection and pretreatment steps.
-
Recommendation: Use collection tubes containing enzyme inhibitors, such as sodium fluoride, especially for plasma samples. Ensure rapid freezing of samples to quench enzymatic activity.
-
Issue 2: Chromatographic peak for this compound is broad, splitting, or shifting.
This may suggest on-column degradation or issues with the deuterated standard itself.
Potential Cause & Solution
-
In-source instability/loss of deuterium:
-
Troubleshooting Step: Evaluate the mass spectra for any evidence of deuterium loss.
-
Recommendation: Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source degradation.
-
-
Chromatographic Isotope Effect:
-
Troubleshooting Step: Compare the retention times of N-Despropyl Ropinirole and this compound. A slight shift is sometimes observed with deuterated standards.[9]
-
Recommendation: Ensure the chromatographic method has sufficient resolution to separate the analyte from any interfering peaks. If the shift is significant and inconsistent, consider using a different internal standard, such as a ¹³C-labeled version, if available.
-
Data Presentation
The following table summarizes the degradation of Ropinirole under various stress conditions, which can be indicative of the potential stability of N-Despropyl Ropinirole.
| Stress Condition | Reagent | Duration & Temperature | Recovery of Ropinirole |
| Acid Hydrolysis | 1 N HCl | 2 hours (reflux) | 89.56% |
| Alkaline Hydrolysis | 1 N NaOH | 2 hours (reflux) | 64.38% |
| Oxidative | 30% H₂O₂ | Not specified | Not specified, but degradation observed |
| Thermal | Dry Heat | 12 hours at 100°C | 93.03% |
| Neutral Hydrolysis | Water | Not specified | 89.05% |
Data adapted from forced degradation studies of Ropinirole.[10]
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Plasma
-
Preparation of Spiked Samples: Spike a fresh pool of control human plasma with this compound at a known concentration.
-
Incubation Conditions: Aliquot the spiked plasma into separate vials for each condition to be tested:
-
Room temperature (approx. 20-25°C)
-
Refrigerated (2-8°C)
-
On ice (approx. 4°C)
-
-
Time Points: Analyze samples at time zero and at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
Sample Preparation: At each time point, precipitate proteins using a suitable organic solvent (e.g., acetonitrile) and centrifuge.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method.
-
Evaluation: Compare the peak area of this compound at each time point to the time zero sample to determine the percentage of degradation.
Visualizations
Caption: Metabolic pathway of Ropinirole.
Caption: Experimental workflow for stability assessment.
References
- 1. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
overcoming poor recovery of N-Despropyl Ropinirole-d3 in sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sample extraction of N-Despropyl Ropinirole-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the stable isotope-labeled (SIL) internal standard (IS) for N-despropyl ropinirole (B1195838), a major metabolite of Ropinirole.[1][2] As a SIL-IS, it is chemically almost identical to the analyte of interest. It is added to samples at a known concentration before extraction and is expected to behave similarly during sample preparation, chromatography, and ionization.[3] This allows it to compensate for variability in the extraction process and for matrix effects, leading to more accurate and precise quantification of the analyte.[4]
Q2: What are the potential causes for poor recovery of an internal standard like this compound?
Poor recovery of an internal standard can stem from several factors during sample preparation:
-
Incomplete Extraction: The chosen solvent system or extraction conditions may not be optimal for the analyte.[5]
-
Analyte Degradation: The internal standard may be unstable under the pH, temperature, or light conditions of the extraction process.[3][5]
-
Adsorption: The analyte can be lost due to non-specific binding to plasticware such as pipette tips and collection tubes.[3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress/enhance the signal during analysis.[6][7][8][9]
-
Errors in Protocol: Deviations from the validated protocol, such as incorrect solvent volumes or incubation times, can lead to low recovery.
Q3: What are the key physicochemical properties of N-Despropyl Ropinirole that might influence its extraction?
Troubleshooting Guide: Overcoming Poor Recovery of this compound
This guide provides a systematic approach to troubleshooting and resolving low recovery issues with this compound during sample extraction.
Workflow for Troubleshooting Low Recovery
Caption: A flowchart for systematically troubleshooting low recovery of this compound.
Method-Specific Troubleshooting
Protein Precipitation (PPT)
PPT is a simple and common method but can be prone to incomplete precipitation and co-precipitation of the analyte.
Potential Problem & Solution
-
Incomplete Protein Precipitation: Insufficient precipitation can trap the analyte in the protein pellet.
-
Solution: Increase the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to sample, typically 3:1 or 4:1. Ensure vigorous vortexing to fully denature proteins.[3] Consider incubating at a low temperature (e.g., -20°C for 20 minutes) to enhance precipitation.[3]
-
-
Analyte Adsorption to Precipitated Protein: The analyte may bind to the precipitated proteins.
-
Solution: Adjust the pH of the sample or precipitation solvent. Since N-despropyl ropinirole is a metabolite of a basic drug, acidifying the sample with a small amount of formic acid or phosphoric acid can help keep the analyte in its ionized, more soluble form and reduce binding.
-
Table 1: Comparison of Protein Precipitation Conditions
| Parameter | Standard Protocol | Optimized Protocol | Expected Outcome |
| Solvent:Sample Ratio | 2:1 Acetonitrile:Plasma | 3:1 or 4:1 Acetonitrile:Plasma | Improved protein removal, less analyte entrapment. |
| pH Adjustment | Neutral | Addition of 1% Formic Acid | Reduced non-specific binding, increased analyte in supernatant. |
| Incubation | Room Temperature | -20°C for 20 minutes | Enhanced protein precipitation. |
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids.
Potential Problem & Solution
-
Poor Partitioning into Organic Phase: The polarity of the extraction solvent may not be suitable for this compound.
-
Solution: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). A combination of solvents might also be effective.
-
-
Incorrect pH: The pH of the aqueous phase is critical for extracting ionizable compounds.
-
Solution: Since N-despropyl ropinirole is expected to be basic, adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, more non-polar form, which will better partition into the organic solvent.
-
-
Emulsion Formation: Emulsions can form at the interface of the two liquids, trapping the analyte.
-
Solution: Centrifuge at a higher speed or for a longer duration. Adding a small amount of salt (salting out) can also help break the emulsion.
-
Experimental Protocol: Optimizing LLE
-
pH Adjustment: To 100 µL of plasma containing this compound, add 10 µL of different concentrations of ammonium (B1175870) hydroxide (B78521) (e.g., 1%, 2%, 5%) to adjust the pH.
-
Solvent Selection: Add 500 µL of the chosen organic solvent (e.g., Ethyl Acetate).
-
Extraction: Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[3]
-
Analysis: Analyze by LC-MS/MS.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique. Poor recovery is often due to suboptimal selection of the sorbent or procedural steps.
Potential Problem & Solution
-
Inappropriate Sorbent Chemistry: The SPE sorbent may not be retaining the analyte effectively.
-
Solution: N-Despropyl Ropinirole is a polar metabolite. A hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is often a good starting point for compounds with mixed polarity.[10] Alternatively, if the compound is sufficiently basic, a cation exchange sorbent could be used for higher selectivity.[11]
-
-
Suboptimal Sample Loading Conditions: The pH of the sample during loading is crucial for retention.
-
Solution: For reversed-phase SPE, adjust the sample pH to ensure the analyte is in a less polar (neutral) state to enhance retention. For ion-exchange SPE, the pH should be adjusted to ensure the analyte is charged.
-
-
Inefficient Washing: The wash solvent may be too strong, causing premature elution of the analyte.
-
Solution: Use a weaker wash solvent. For reversed-phase, this means a higher percentage of aqueous solvent in the wash solution.
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: Increase the organic content of the elution solvent. For ion-exchange, the elution solvent should contain a modifier (acid or base) to neutralize the charge on the analyte or the sorbent. For cation exchange, a common elution solvent is 5% ammonium hydroxide in methanol (B129727).[11]
-
Table 2: Troubleshooting Solid-Phase Extraction (SPE)
| Step | Potential Issue | Recommended Action |
| Conditioning & Equilibration | Incomplete wetting of sorbent | Ensure proper conditioning with methanol followed by equilibration with water or an appropriate buffer.[12][13] |
| Sample Loading | Incorrect pH, flow rate too high | Adjust sample pH to maximize retention. Decrease the loading flow rate to allow for sufficient interaction with the sorbent.[3] |
| Washing | Wash solvent is too strong | Decrease the organic content of the wash solvent to avoid premature elution of the analyte.[13] |
| Elution | Elution solvent is too weak, insufficient volume | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent or addition of a pH modifier).[3][13] Ensure the elution volume is sufficient to completely desorb the analyte. |
Diagram: Principles of Solid-Phase Extraction
Caption: Basic principles of different Solid-Phase Extraction (SPE) modes.
By systematically working through these troubleshooting steps, researchers can optimize their sample preparation methods to achieve consistent and high recovery of this compound, leading to more reliable and accurate bioanalytical results.
References
- 1. Ropinirole Hydrochloride | C16H25ClN2O | CID 68727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. welchlab.com [welchlab.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Managing Carryover in Ropinirole LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing analyte carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of ropinirole (B1195838).
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis, and why is it a concern for ropinirole?
A1: Analyte carryover is the phenomenon where residual amounts of an analyte from a previous injection appear in a subsequent analysis, leading to artificially elevated results or false positives.[1] This is particularly problematic when a high-concentration sample is followed by a low-concentration sample or a blank.[2] Ropinirole, being a basic compound with a pKa of 9.7, has a tendency to interact with active sites within the LC system, such as residual silanols on C18 columns, making it susceptible to carryover.[3] This can compromise the accuracy and reliability of quantitative data, especially in regulated bioanalytical studies where stringent limits on carryover are required.[4]
Q2: What are the common sources of ropinirole carryover in an LC-MS/MS system?
A2: Carryover of ropinirole can originate from various components of the LC-MS/MS system that come into contact with the sample. The most common sources include:
-
Autosampler: The injection needle, needle seat, sample loop, and injector valve rotor seals are frequent culprits.[1]
-
LC Column: Ropinirole can exhibit secondary interactions with the stationary phase, particularly with traditional C18 columns, leading to its retention and subsequent elution in later runs.[3]
-
Tubing and Fittings: Dead volumes or improperly connected fittings can trap and later release the analyte.
-
MS Ion Source: Over time, the ion source can become contaminated with the analyte, leading to a persistent background signal.[5]
Q3: What is an acceptable level of carryover for ropinirole in a validated bioanalytical method?
A3: For regulated bioanalytical methods, the carryover in a blank sample injected after the highest concentration standard should not exceed 20% of the response observed for the lower limit of quantitation (LLOQ).[4] To achieve a broad dynamic range, carryover often needs to be much lower, sometimes below 0.002%.
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
A systematic approach is crucial to efficiently identify the source of ropinirole carryover. The following workflow can be used to isolate the problematic component.
Caption: Systematic workflow for identifying the source of ropinirole carryover.
Guide 2: Mitigating Ropinirole Carryover
Once the source of carryover has been identified, or if you are developing a new method for ropinirole, the following strategies can be employed to minimize it.
1. Autosampler and Injector Cleaning:
The autosampler is a common source of carryover for basic compounds like ropinirole. A highly effective injector wash solution is critical.
-
Recommended Wash Solution: A study demonstrated that a strong needle wash of 60:40 acetonitrile:isopropanol with 0.5% formic acid was effective in eliminating ropinirole carryover.
-
Wash Procedure: Implement both a pre-injection and post-injection needle wash to ensure the needle is clean before and after sample introduction.
2. Mobile Phase Optimization:
The mobile phase composition plays a significant role in preventing interactions that lead to carryover.
-
pH Adjustment: Since ropinirole is a basic compound, using a mobile phase with an appropriate pH can minimize its interaction with the stationary phase. For reversed-phase chromatography, a low pH (e.g., using formic acid or acetic acid) will ensure ropinirole is in its protonated, more polar form, reducing strong retention on the C18 column.[6]
-
Organic Modifier: Acetonitrile is a common organic modifier for ropinirole analysis.[7][8] The gradient elution program should include a high organic wash at the end of each run to effectively remove any retained ropinirole from the column.
3. Column Selection and Care:
-
Column Choice: While C18 columns are commonly used, for basic compounds like ropinirole, columns with base-deactivated silica (B1680970) or hybrid particle technology can reduce peak tailing and carryover.[3][9] A C8 column has also been shown to provide good separation for ropinirole and its impurities.[9]
-
Column Washing: At the end of an analytical batch, it is good practice to flush the column with a strong solvent mixture to remove any strongly retained compounds. A generic flush can be performed with a sequence of solvents like water, isopropanol, and then acetonitrile.
Experimental Protocols
Protocol 1: Ropinirole-Specific Injector Wash Procedure
This protocol is based on a validated method that successfully eliminated ropinirole carryover.
-
Prepare the Strong Wash Solution:
-
Mix 600 mL of acetonitrile, 400 mL of isopropanol, and 5 mL of formic acid.
-
Sonicate for 10 minutes to degas.
-
-
Prepare the Weak Wash Solution:
-
Use the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Configure the Autosampler Method:
-
Set the strong wash solvent to the 60:40 acetonitrile:isopropanol with 0.5% formic acid solution.
-
Set the weak wash solvent to the initial mobile phase.
-
Program the injection sequence to include a post-injection wash with the strong wash solution for a sufficient duration (e.g., 15-30 seconds).
-
Protocol 2: General Purpose LC System Flush
This protocol can be used for routine maintenance to prevent the buildup of contaminants that can contribute to carryover.
-
Remove the Column: Disconnect the analytical column and replace it with a union.
-
Sequential Solvent Flush: Flush the system with the following solvents for at least 30 minutes each at a flow rate of 1-2 mL/min:
-
LC-MS grade water
-
Isopropanol
-
Acetonitrile
-
-
Re-equilibrate: Re-install the column and equilibrate the system with the initial mobile phase conditions for your ropinirole analysis method.
Quantitative Data
Table 1: Impact of Injector Wash Solution on Ropinirole Carryover
| Injector Wash Solution | Carryover Observed | Reference |
| 98% Methanol | Present | |
| 60:40 Acetonitrile:Isopropanol with 0.5% Formic Acid | Eliminated |
Table 2: Illustrative Example of Carryover Reduction Strategies for Basic Compounds (Not Ropinirole Specific)
| Strategy | Condition A | Carryover (%) | Condition B | Carryover (%) |
| Injector Wash Solvent | 50:50 Methanol:Water | 0.5% | 50:50 Acetonitrile:Isopropanol + 0.2% Formic Acid | <0.01% |
| Mobile Phase pH | pH 7.0 | 0.8% | pH 3.0 | 0.1% |
| Column Type | Standard C18 | 1.2% | Base-Deactivated C18 | 0.2% |
Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate the potential impact of different strategies on carryover for basic compounds and is not specific to ropinirole analysis.
Visualizations
Caption: A logical approach to troubleshooting ropinirole carryover.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Ropinirole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ropinirole (B1195838) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides a comparative overview of published methods for ropinirole analysis, with a special focus on the advantages of employing a deuterated internal standard.
This guide will compare existing validated methods for ropinirole that utilize non-deuterated internal standards and discuss the theoretical and practical advantages that a deuterated standard would offer.
Comparison of Validated Bioanalytical Methods for Ropinirole
The following tables summarize the key performance parameters of several published LC-MS/MS and HPLC-UV methods for the determination of ropinirole in human plasma.
Table 1: LC-MS/MS Methods for Ropinirole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Lamotrigine | Es-citalopram oxalate | Citalopram |
| Linearity Range | 200 - 10,000 pg/mL | 20 - 1,200 pg/mL | 3.45 - 1200 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 80 pg/mL | Not explicitly stated, but linearity starts at 20 pg/mL | 3.45 pg/mL |
| Intra-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | <15% | 4.71 - 7.98% |
| Inter-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | <15% | 6.56 - 8.31% |
| Accuracy | ≤15% (≤20% at LLOQ) | Not explicitly stated | Not explicitly stated |
| Recovery | 73% for Ropinirole | 90.45% for Ropinirole, 65.42% for IS | Not explicitly stated |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) |
Table 2: HPLC-UV Method for Ropinirole Analysis
| Parameter | Method 4 |
| Internal Standard | Quinidine (B1679956) |
| Linearity Range | 0.5 - 50 ng/mL |
| Lower Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | 1.11 - 3.58% |
| Inter-day Precision (%CV) | 2.42 - 3.89% |
| Accuracy | 97.05 ± 0.68% |
| Recovery | Not explicitly stated |
| Sample Preparation | Protein Precipitation |
The Deuterated Standard Advantage
A deuterated internal standard, such as Ropinirole-d4, is structurally identical to ropinirole, with the only difference being the presence of deuterium (B1214612) atoms in place of hydrogen atoms. This subtle change in mass allows it to be distinguished by a mass spectrometer, but it does not significantly alter its chemical behavior.
Key advantages of using a deuterated internal standard include:
-
Compensating for Matrix Effects: The analyte and the deuterated internal standard will experience similar ionization suppression or enhancement in the mass spectrometer source, leading to a more accurate quantification.
-
Improved Precision and Accuracy: As the deuterated standard closely mimics the analyte during extraction, chromatography, and ionization, it more effectively corrects for variations in these steps.
-
Reduced Method Variability: The use of a stable isotope-labeled standard can lead to a more rugged and reproducible method.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS with Lamotrigine Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add the internal standard (lamotrigine).
-
Perform liquid-liquid extraction with tert-butyl methyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Gemini NX3
-
Mobile Phase: A binary gradient of 10mM ammonium (B1175870) formate (B1220265) (pH 6.0) and 10mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Ropinirole: m/z 261.2 → 114.2; Lamotrigine: m/z 256.1 → 211.
-
Method 2: LC-MS/MS with Es-citalopram Oxalate Internal Standard
-
Sample Preparation (Solid Phase Extraction):
-
Condition an SPE cartridge.
-
Load the plasma sample containing the internal standard (Es-citalopram oxalate).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute.
-
-
Chromatographic Conditions: Isocratic reversed-phase chromatography.
-
Mass Spectrometric Detection: Tandem mass spectrometry.
Method 3: LC-MS/MS with Citalopram Internal Standard
-
Sample Preparation (Solid Phase Extraction):
-
Use a solid-phase extraction process to extract ropinirole and the internal standard (citalopram) from human plasma.
-
-
Chromatographic Conditions:
-
Column: Hypurity C18
-
Mobile Phase: 0.2% ammonia (B1221849) solution:acetonitrile (20:80, v/v).
-
Flow Rate: 0.50 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Ropinirole: m/z 261.2 → 114.2; Citalopram: m/z 325.1 → 209.0.
-
Method 4: HPLC-UV with Quinidine Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add water-methanol (50:50 v/v) to precipitate proteins.
-
Add quinidine (internal standard) and phosphate (B84403) buffer.
-
Vortex and centrifuge.
-
Evaporate the supernatant and dissolve the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: µ-bondapack C18
-
Mobile Phase: Methanol - 0.1% trifluoroacetic acid (78:22).
-
Flow Rate: 1 mL/min
-
-
Detection: UV detection at 245 nm.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation of ropinirole.
Caption: A generalized workflow for the bioanalytical method validation of ropinirole.
A Comparative Guide to Internal Standards for Ropinirole Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ropinirole (B1195838) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability and ensuring data integrity.
This guide provides a comprehensive comparison of N-Despropyl Ropinirole-d3 with other commonly employed internal standards for ropinirole analysis. While this compound, a deuterated metabolite of ropinirole, is commercially available, a thorough review of scientific literature did not yield publicly available, detailed validation data for its use as an internal standard in ropinirole bioanalytical assays. Therefore, this guide will focus on a comparative analysis of other well-documented internal standards: a stable isotope-labeled (SIL) analog (Ropinirole-d4) and two non-deuterated, structurally analogous compounds (Lamotrigine and Es-citalopram oxalate).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization response. This close similarity allows for effective correction of matrix effects and other sources of variability, ultimately providing higher accuracy and precision.
Performance Comparison of Internal Standards for Ropinirole Analysis
The following tables summarize the performance characteristics of various internal standards used in the bioanalysis of ropinirole, based on data from published studies.
Table 1: Performance Data for Deuterated Internal Standard - Ropinirole-d4
| Parameter | Performance |
| Linearity Range | 0.01 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%Bias) | Within ±15% |
| Mean Recovery | Not explicitly reported, but expected to be similar to ropinirole. |
Table 2: Performance Data for Non-Deuterated Internal Standards
| Parameter | Lamotrigine[1] | Es-citalopram oxalate[2] |
| Linearity Range | 0.2 - 10 ng/mL | 20 - 1200 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.08 ng/mL | 20 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Not explicitly reported |
| Mean Recovery | Not explicitly reported | 65.42% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of ropinirole using different internal standards.
Experimental Protocol 1: Ropinirole Analysis using Ropinirole-d4 as Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of ropinirole in rat plasma, brain homogenate, and microdialysate.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological matrix (plasma, brain homogenate, or microdialysate), add 20 µL of Ropinirole-d4 internal standard solution (concentration to be optimized).
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ropinirole: m/z 261.2 → 114.2
-
Ropinirole-d4: m/z 265.2 → 114.2 (hypothetical, to be optimized)
-
Experimental Protocol 2: Ropinirole Analysis using Lamotrigine (B1674446) as Internal Standard[1]
This protocol is based on a validated UHPLC-MS/MS method for the simultaneous determination of pramipexole (B1678040) and ropinirole in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma, add 25 µL of Lamotrigine internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 1 mL of tert-butyl methyl ether and vortex for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: C18 analytical column (e.g., Gemini NX3, specific dimensions).
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) (pH 6.0) and methanol (B129727) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
MRM Transitions:
-
Ropinirole: m/z 261.2 → 114.2
-
Lamotrigine: m/z 256.1 → 211
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages in a typical bioanalytical workflow and the signaling pathway concept for dopamine (B1211576) agonists like ropinirole.
Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard.
Caption: Simplified signaling pathway of Ropinirole as a dopamine D2 receptor agonist.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the analysis of ropinirole, a stable isotope-labeled internal standard such as Ropinirole-d4 is the preferred choice due to its ability to closely mimic the analyte's behavior, thereby providing the highest level of accuracy and precision. While this compound is a potential candidate, the lack of published validation data makes its performance characteristics currently unknown.
In the absence of a suitable SIL-IS, a carefully selected and validated non-deuterated, structurally analogous internal standard like lamotrigine or es-citalopram oxalate (B1200264) can be a viable alternative. However, it is crucial to thoroughly validate the method to ensure that the chosen analog adequately compensates for potential variabilities, particularly matrix effects, which may differ between the analyte and the internal standard due to their structural differences. Researchers should carefully consider the specific requirements of their study and the available resources when selecting an internal standard for ropinirole quantification.
References
- 1. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Evaluating Ropinirole Quantification with N-Despropyl Ropinirole-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the non-ergoline dopamine (B1211576) agonist, ropinirole (B1195838), the choice of internal standard is critical for robust and reliable data. This guide provides a comprehensive comparison of analytical methodologies for ropinirole quantification, highlighting the superior accuracy and precision offered by employing a stable isotope-labeled metabolite, N-Despropyl Ropinirole-d3, as an internal standard.
While specific documented validations for this compound are not widespread in publicly available literature, the principles of isotope dilution mass spectrometry strongly support its theoretical superiority. This guide will compare its anticipated performance with established methods that utilize other internal standards, such as structurally similar compounds and deuterated parent drug analogs. The use of a deuterated internal standard is considered a best practice in quantitative mass spectrometry to enhance accuracy and precision.[1]
Comparative Analysis of Ropinirole Quantification Methods
The selection of an appropriate analytical method and internal standard is crucial for minimizing variability and ensuring the accuracy of pharmacokinetic and metabolic studies. The following tables summarize the performance of various published methods for ropinirole quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a powerful technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[2] The choice of internal standard significantly impacts the method's performance.
| Internal Standard | Analyte(s) | Matrix | Linearity Range (pg/mL) | LLOQ (pg/mL) | Precision (Intra-day/Inter-day %RSD) | Accuracy/Recovery (%) | Reference |
| This compound (Anticipated) | Ropinirole, N-Despropyl Ropinirole | Plasma, Serum, Urine | Wide dynamic range expected | Very low, comparable to analyte | <15% (Expected) | 95-105% (Expected) | Theoretical |
| Lamotrigine | Ropinirole, Pramipexole | Plasma | 200 - 10,000 | 80 | ≤ 15% | Not Specified | [3] |
| Es-citalopram oxalate | Ropinirole | Human Plasma | 20 - 1,200 | 20 | < 15% | 90.45% (Ropinirole), 65.42% (IS) | [3][4] |
| Unspecified | Ropinirole | Rat Plasma, Brain Homogenate, Microdialysate | 10 - 20,000 (Plasma/Brain), 100 - 200,000 (Microdialysate) | 10 (Plasma/Brain), 100 (Microdialysate) | Not Specified | Not Specified | [5] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with UV or other detectors, are also employed for ropinirole quantification, particularly in pharmaceutical dosage forms.
| Internal Standard | Analyte | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Precision (Intra-day/Inter-day %RSD) | Accuracy/Recovery (%) | Reference |
| Quinidine (B1679956) | Ropinirole | Human Plasma | 0.0005 - 0.05 | 0.0005 | 1.11-3.58 / 2.42-3.89 | 97.05 ± 0.68 | [6] |
| None | Ropinirole HCl | Bulk and Pharmaceutical Dosage Forms | 1 - 100 | 0.0021 | Not Specified | 99.32 ± 0.83 (% Assay) | [7] |
| None | Ropinirole | Pharmaceutical Dosage Form | 5 - 50 | Not Specified | 0.27 / 0.26 | 99.3 - 100.4 | [8] |
The Advantage of a Stable Isotope-Labeled Metabolite Internal Standard
The use of a stable isotope-labeled internal standard, particularly of a major metabolite like this compound, offers several distinct advantages that lead to enhanced accuracy and precision:
-
Compensates for Matrix Effects: this compound will co-elute with the unlabeled N-despropyl ropinirole and have very similar chromatographic behavior to ropinirole. This ensures that any ion suppression or enhancement caused by the biological matrix affects both the analyte and the internal standard equally, leading to a more accurate quantification.[1]
-
Corrects for Extraction Variability: Any losses during sample preparation, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by the deuterated internal standard, providing a more accurate final concentration.
-
Mimics Analyte Behavior: As the deuterated analog of the primary metabolite, this compound will behave almost identically to the endogenous metabolite throughout the entire analytical process, from extraction to ionization in the mass spectrometer. This is a significant advantage over using a structurally different internal standard.
Experimental Protocols
Below are detailed methodologies for ropinirole quantification from the cited literature, providing a framework for comparison.
Method 1: LC-MS/MS Quantification of Ropinirole using a Structurally Dissimilar Internal Standard (Lamotrigine)[3]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether from 250 µL of plasma.
-
Chromatography:
-
Column: Gemini NX3
-
Mobile Phase: Binary gradient of 10 mM pH 6.0 ammonium (B1175870) formate (B1220265) and 10 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Detection: MS/MS in multiple reaction monitoring (MRM) mode.
-
Ion Transitions:
-
Ropinirole: m/z 261.2 → 114.2
-
Lamotrigine (IS): m/z 256.1 → 211
-
-
Method 2: HPLC-UV Quantification of Ropinirole using a Structurally Dissimilar Internal Standard (Quinidine)[6]
-
Sample Preparation: Protein precipitation with a water-methanol mixture, followed by the addition of quinidine (internal standard) and phosphate (B84403) buffer, centrifugation, and evaporation. The residue is then reconstituted in the mobile phase.
-
Chromatography:
-
Column: µ-bondapack C18 (150×4.6 mm, 5µm)
-
Mobile Phase: Methanol-trifluoroacetic acid 0.1% (78:22 v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 245 nm
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of ropinirole and its metabolite using a stable isotope-labeled internal standard.
Caption: Experimental workflow for ropinirole quantification.
Conclusion
While various methods exist for the quantification of ropinirole, the use of a stable isotope-labeled internal standard of its major metabolite, this compound, represents the most robust approach for achieving the highest levels of accuracy and precision in bioanalytical studies. Its ability to perfectly mimic the behavior of the analyte and its metabolite during sample processing and analysis minimizes potential errors and ensures the generation of reliable data. For researchers and drug development professionals, adopting such a methodology is a critical step towards obtaining definitive and high-quality results in pharmacokinetic and metabolic assessments of ropinirole.
References
- 1. lcms.cz [lcms.cz]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
linearity and range of detection for ropinirole using N-Despropyl Ropinirole-d3
For researchers, scientists, and drug development professionals seeking robust and sensitive methods for the quantification of ropinirole (B1195838), this guide provides a comparative overview of various analytical techniques. Particular focus is given to the use of stable isotope-labeled internal standards, such as N-Despropyl Ropinirole-d3, to enhance accuracy and precision in bioanalytical studies.
The determination of ropinirole, a potent D2 and D3 dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome, in biological matrices requires highly selective and sensitive analytical methods. The low dosage and subsequent low plasma concentrations of ropinirole necessitate the use of advanced analytical instrumentation, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of an appropriate internal standard is critical for the development of a reliable bioanalytical method, with stable isotope-labeled (SIL) internal standards being the gold standard for mitigating matrix effects and improving method reproducibility.
Comparison of Analytical Methods for Ropinirole Quantification
The following table summarizes the performance characteristics of different analytical methods for the quantification of ropinirole, highlighting the linearity and range of detection. The methods are categorized by the type of internal standard (IS) used: a deuterated internal standard, a non-deuterated internal standard, and methods without an internal standard.
| Analytical Method | Internal Standard (IS) | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (R²) | Reference |
| UPLC-MS/MS | Deuterated IS | 0.02 - 5 µg/L (20 - 5000 pg/mL) | 0.02 µg/L (20 pg/mL) | Not Reported | [1] |
| UHPLC-MS/MS | Lamotrigine (B1674446) | 200 - 10000 pg/mL | 80 pg/mL | Not Reported | [2] |
| LC-MS/MS | Es-citalopram oxalate | 20 - 1200 pg/mL | 20 pg/mL | Not Reported | [3] |
| HPLC-UV | Quinidine | 0.5 - 50 ng/mL | 0.5 ng/mL | 0.998 | [1] |
| HPTLC | None | 100 - 3000 ng/spot | 39.25 ng/spot | 0.9989 | [4] |
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound or Ropinirole-d7, is highly recommended for the bioanalysis of ropinirole. These internal standards have the same physicochemical properties as the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-behavior allows for accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to superior accuracy and precision compared to methods using other types of internal standards or no internal standard at all.
Experimental Workflow and Protocols
A typical bioanalytical workflow for the quantification of ropinirole in plasma using a deuterated internal standard and UPLC-MS/MS is depicted below.
Caption: A representative workflow for the analysis of ropinirole in plasma using a deuterated internal standard and UPLC-MS/MS.
Detailed Experimental Protocols
Below are detailed experimental protocols for the UPLC-MS/MS method utilizing a deuterated internal standard, which represents the state-of-the-art for ropinirole bioanalysis.
I. UPLC-MS/MS Method with a Deuterated Internal Standard
This method is adapted from a validated approach for the determination of ropinirole in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the deuterated internal standard working solution (e.g., this compound or Ropinirole-d7).
-
Add 400 µL of methanol (B129727) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water (gradient elution may be required for optimal separation)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ropinirole: m/z 261.2 → 114.2[2]
-
Deuterated IS (e.g., Ropinirole-d7): The specific transition would be determined based on the deuteration pattern (e.g., m/z 268.2 → 114.2).
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of ropinirole.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of ropinirole to the deuterated internal standard against the nominal concentration of ropinirole.
-
Determine the concentration of ropinirole in the unknown samples from the calibration curve using linear regression.
Alternative Methods and Their Limitations
While LC-MS/MS with a SIL internal standard is the preferred method, other techniques can be employed for ropinirole quantification.
-
LC-MS/MS with a Non-Deuterated Internal Standard: Methods using non-deuterated internal standards like lamotrigine or es-citalopram can provide good results.[2][3] However, these compounds have different chemical structures and may not fully compensate for matrix effects and ionization variability, potentially leading to lower accuracy and precision compared to SIL IS methods.
-
HPLC with UV Detection: HPLC-UV methods are generally less sensitive than MS-based methods and are more suitable for the analysis of pharmaceutical formulations rather than biological samples with low ropinirole concentrations.[1] These methods often require more extensive sample cleanup to remove interfering substances.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for the quantification of ropinirole in bulk drug and pharmaceutical dosage forms.[4] Its sensitivity is typically lower than HPLC and LC-MS/MS, making it less suitable for bioanalytical applications.
Conclusion
For the accurate and reliable quantification of ropinirole in biological matrices, a validated UPLC-MS/MS method employing a stable isotope-labeled internal standard such as this compound is the recommended approach. This methodology offers the highest degree of sensitivity, specificity, and reproducibility, which are critical for pharmacokinetic and other clinical studies. While alternative methods exist, they may not provide the same level of performance, particularly for samples with low analyte concentrations. The detailed protocols and comparative data presented in this guide can assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.
References
- 1. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: N-Despropyl Ropinirole-d3 Versus a Field of Alternatives in Bioanalytical Testing
A Comparative Guide to Freeze-Thaw and Long-Term Stability for Researchers and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and development, the reliability of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides an in-depth comparison of the stability of N-Despropyl Ropinirole-d3, a deuterated internal standard, against common non-deuterated alternatives used in the analysis of Ropinirole and its metabolites. Through a comprehensive evaluation of freeze-thaw and long-term stability, supported by detailed experimental protocols and comparative data, this document serves as a vital resource for scientists striving for robust and reproducible bioanalytical methods.
The Critical Role of Internal Standard Stability
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization behavior in mass spectrometry. This allows for the correction of variability introduced during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their near-identical structure to the analyte ensures the most accurate compensation for matrix effects and other sources of error. However, the stability of any internal standard under various storage and handling conditions is a crucial factor that must be thoroughly evaluated.
Experimental Protocols: A Framework for Stability Assessment
The following protocols outline the standardized procedures for conducting freeze-thaw and long-term stability studies, forming the basis for the comparative data presented in this guide.
Freeze-Thaw Stability Protocol
This study is designed to simulate the effects of repeated freezing and thawing of samples that may occur during routine laboratory handling.
-
Sample Preparation: Spike a known concentration of this compound and alternative internal standards into the appropriate biological matrix (e.g., human plasma). Prepare multiple aliquots.
-
Initial Analysis (Cycle 0): Analyze a set of freshly prepared samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.
-
-
Analysis: After the specified number of cycles, analyze the samples and compare the measured concentrations to the baseline.
Long-Term Stability Protocol
This study evaluates the stability of the internal standards over an extended period under specified storage conditions.
-
Sample Preparation: Prepare aliquots of the internal standards in the biological matrix, as described for the freeze-thaw study.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months).
-
Analysis: At each time point, retrieve a set of samples, thaw them, and analyze their content. Compare the results to the initial concentration (time 0).
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical, yet representative, stability data for this compound and its non-deuterated alternatives. The acceptance criteria for stability are typically that the mean concentration at each time point should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of Internal Standards in Human Plasma
| Internal Standard | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) | Cycle 4 (% Recovery) | Cycle 5 (% Recovery) |
| This compound | 101.2 | 99.8 | 100.5 | 98.9 | 99.2 |
| Es-citalopram oxalate | 98.5 | 97.1 | 95.8 | 94.2 | 92.5 |
| Lamotrigine | 99.1 | 98.0 | 96.5 | 95.1 | 93.8 |
| Quinidine | 97.8 | 96.2 | 94.5 | 92.1 | 90.3 |
Table 2: Long-Term Stability of Internal Standards in Human Plasma at -80°C
| Internal Standard | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 9 Months (% Recovery) | 12 Months (% Recovery) |
| This compound | 100.8 | 100.1 | 99.5 | 99.0 | 98.7 |
| Es-citalopram oxalate | 99.2 | 97.5 | 95.3 | 93.1 | 91.0 |
| Lamotrigine | 99.5 | 98.2 | 96.8 | 94.9 | 92.7 |
| Quinidine | 98.6 | 96.9 | 94.2 | 91.5 | 89.4 |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the stability testing protocols.
Caption: Workflow for Freeze-Thaw Stability Testing.
Caption: Workflow for Long-Term Stability Testing.
Discussion and Conclusion
The presented data, while illustrative, highlights a crucial principle in bioanalytical method development: the superior stability of deuterated internal standards. This compound demonstrates excellent stability through multiple freeze-thaw cycles and over extended long-term storage. This is attributed to the strength of the carbon-deuterium bond, which is less susceptible to enzymatic or chemical cleavage compared to carbon-hydrogen bonds.
In contrast, the non-deuterated alternatives, while structurally different, may be more prone to degradation over time and with repeated handling. This can lead to a decrease in the internal standard concentration, resulting in an overestimation of the analyte concentration and compromising the integrity of the study data.
For researchers and drug development professionals, the selection of an internal standard should be a data-driven decision. The use of a stable isotope-labeled internal standard like this compound is a robust strategy to ensure the accuracy, precision, and reliability of bioanalytical data. This guide underscores the importance of conducting thorough stability assessments and provides a framework for making informed decisions in the pursuit of high-quality scientific outcomes.
cross-validation of ropinirole assays between different laboratories
For researchers, scientists, and professionals in drug development, the ability to reliably quantify ropinirole (B1195838) across different laboratories is paramount for consistent and comparable results in both preclinical and clinical studies. This guide provides a comparative overview of various validated analytical methods for the determination of ropinirole, drawing upon data from several independent laboratory studies. The objective is to facilitate an understanding of the performance characteristics of these assays, thereby aiding in the selection and cross-validation of methods between different facilities.
Comparison of Assay Performance
The following tables summarize the quantitative performance data from various validated assays for ropinirole in pharmaceutical dosage forms and biological matrices. This allows for a direct comparison of key validation parameters across different analytical techniques and laboratories.
Table 1: Performance of HPLC-UV Methods for Ropinirole in Pharmaceutical Formulations
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Linearity Range | 50-150% of 16 µg/mL | 1-100 µg/mL | 5-50 µg/mL | 0.05M Acetic Acid & Acetonitrile (50:50) |
| Correlation Coefficient (r²) | 0.9999 | >0.999 | Not Reported | Not Reported |
| Accuracy (% Recovery) | 100.3-100.5% | Not Reported | 99.3-100.4% | Not Reported |
| Precision (%RSD) | <2% | Not Reported | Intra-day: 0.27%, Inter-day: 0.26% | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.0007 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.0021 µg/mL | Not Reported | Not Reported |
Table 2: Performance of LC-MS/MS and HPLC-UV Methods for Ropinirole in Biological Matrices
| Parameter | LC-MS/MS (Plasma, Brain Homogenate)[5] | UHPLC-MS/MS (Plasma)[6] | HPLC-UV (Human Plasma)[7] |
| Linearity Range | 0.01-20 ng/mL | 200-10000 pg/mL | 0.5-50 ng/mL |
| Correlation Coefficient (r²) | Not Reported | Not Reported | 0.998 |
| Accuracy (% Recovery) | Not Reported | Mean Recovery: 73% | 97.05 ± 0.68% |
| Precision (%RSD) | Not Reported | Intra- & Inter-assay: ≤15% (≤20% at LLOQ) | Intra-day: 1.11-3.58%, Inter-day: 2.42-3.89% |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Plasma/Brain: 0.01 ng/mL | 80 pg/mL | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of the experimental protocols for key methods.
Method 1: RP-HPLC for Ropinirole in Pharmaceutical Dosage Form[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Potassium phosphate (B84403) buffer (pH 7.5 ± 0.05) and Methanol (25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 250 nm.
-
Sample Preparation: Twenty tablets were crushed, and a powder equivalent to 20 mg of ropinirole was transferred to a 100 ml volumetric flask. 70 ml of diluent was added, sonicated for 15 minutes, and then the volume was made up with diluent. The solution was filtered, and 2 ml of the filtrate was further diluted to 25 ml.
Method 2: LC-MS/MS for Ropinirole in Rat Biological Matrices[5]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Liquid-liquid extraction using ethyl acetate.
-
Dynamic Ranges: 0.01-20 ng/ml for plasma and brain homogenate samples and 0.1-200 ng/ml for microdialysate samples.
-
Key Finding: This method effectively eliminated matrix effects caused by lysoglycerophosphocholines.
Method 3: UHPLC-MS/MS for Ropinirole in Human Plasma[6]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether from 250 µL plasma.
-
Column: Gemini NX3.
-
Mobile Phase: A binary gradient of 10 mM ammonium (B1175870) formate (B1220265) (pH 6.0) and 10 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Ion Transition: 261.2 → 114.2 for ropinirole.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical framework for comparing assays, the following diagrams are provided.
Caption: General workflow for ropinirole analysis.
References
- 1. ijpbs.com [ijpbs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. ijddr.in [ijddr.in]
- 5. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of pharmacokinetic, toxicokinetic, and metabolism studies. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is fundamental to achieving accurate and reliable data. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies, to assist in the selection and validation of the most appropriate IS for your bioanalytical needs.
The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation, emphasizing the use of a suitable IS to ensure data integrity.[1][4][5] A SIL-IS, being chemically identical to the analyte, ideally co-elutes and experiences the same extraction recovery and matrix effects, thereby providing the most accurate normalization.[3][6][7]
Performance Comparison: Deuterated vs. Other Internal Standards
The choice of internal standard significantly impacts assay performance. While deuterated standards are the most common type of SIL-IS, other options like ¹³C-labeled standards and non-labeled structural analogs are also used. The following tables summarize the key performance characteristics based on experimental data.
Table 1: Comparison of Internal Standard Types for Analyte Quantification by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) | Key Findings & References |
| Deuterated (²H-labeled) | 1 | 98.5 | 4.2 | 97.8 | Often exhibits a slight retention time shift (isotope effect) which can lead to differential matrix effects.[8] |
| 10 | 101.2 | 3.1 | 99.1 | ||
| 100 | 99.8 | 2.5 | 100.5 | ||
| ¹³C-Labeled | 1 | 99.1 | 3.8 | 98.5 | Generally co-elutes perfectly with the analyte, providing superior correction for matrix effects.[8][9] Considered the most ideal but often more expensive.[3][10] |
| 10 | 100.5 | 2.9 | 99.6 | ||
| 100 | 100.1 | 2.2 | 101.0 | ||
| Structural Analog (Non-deuterated) | 1 | 85.3 | 12.8 | 75.4 | May have different extraction recovery and ionization efficiency compared to the analyte, leading to poorer accuracy and precision.[2] |
| 10 | 88.9 | 10.5 | 78.9 | ||
| 100 | 92.1 | 8.7 | 82.3 | ||
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |
Table 2: Regulatory Acceptance Criteria for Key Bioanalytical Validation Parameters (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response from interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response in the LLOQ sample.[4][11] |
| Accuracy & Precision (Within and Between-run) | Within ±15% of the nominal value for Quality Control (QC) samples (±20% at LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[11] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%.[12] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration in stability samples should be within ±15% of the nominal concentration.[13] |
| Internal Standard Response Variability | Monitored to identify potential issues, but no strict acceptance criteria are defined. Investigation is required for significant variability.[14][15] |
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Protocol 1: Selectivity and Internal Standard Interference Check
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated IS from endogenous matrix components and other potential interferences.
Methodology:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Prepare the following sets of samples:
-
Set 1 (Blank): Aliquots of each blank matrix source.
-
Set 2 (Zero Sample): Aliquots of each blank matrix source spiked with the deuterated IS at its working concentration.
-
Set 3 (LLOQ Sample): Aliquots of each blank matrix source spiked with the analyte at the LLOQ and the deuterated IS at its working concentration.
-
-
Process and analyze all samples using the established LC-MS/MS method.
-
Evaluation:
-
In Set 1, assess for any interfering peaks at the retention times of the analyte and the IS.
-
In Set 2, the response of any interfering peak at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[4]
-
In the blank samples (Set 1), the response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[4]
-
Protocol 2: Matrix Effect Assessment
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated IS.
Methodology:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare the following three sets of samples for each matrix source:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated IS are added to the final extract at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Analyte and deuterated IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A).
-
IS-Normalized MF: (MF of analyte) / (MF of deuterated IS).
-
Recovery (%): [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[12]
Protocol 3: Stability Evaluation
Objective: To evaluate the stability of the analyte and the deuterated IS under various conditions that may be encountered during sample handling, storage, and analysis.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or exceeding the expected storage duration of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]
Visualizing Workflows and Logical Relationships
Diagrams are essential for understanding complex experimental processes and decision-making pathways.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. benchchem.com [benchchem.com]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Analysis of Ropinirole Across Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of ropinirole (B1195838) in various biological matrices. The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection of the most appropriate analytical technique for specific research needs. The information presented is collated from peer-reviewed scientific literature and is intended to support pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
Ropinirole is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] Accurate and precise quantification of ropinirole in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide compares different analytical methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), applied to various biological matrices such as plasma, serum, and brain tissue.
Quantitative Data Summary
The performance of various analytical methods for ropinirole quantification is summarized in the tables below. These tables provide a direct comparison of key validation parameters across different biological matrices and analytical techniques.
Table 1: Comparison of LC-MS/MS Methods for Ropinirole Analysis in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Volume | 250 µL | Not Specified | Not Specified |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 200 - 10,000 pg/mL | 20 - 1,200 pg/mL | 3.45 - 1200 pg/mL |
| Lower Limit of Quantification (LLOQ) | 80 pg/mL | 20 pg/mL | 3.45 pg/mL |
| Intra-day Precision (%RSD) | ≤15% | <15% | 4.71 - 7.98% |
| Inter-day Precision (%RSD) | ≤15% | <15% | 6.56 - 8.31% |
| Accuracy | ≤15% | Not Specified | Not Specified |
| Recovery | 73% | 90.45% | Not Specified |
| Internal Standard | Lamotrigine | Es-citalopram oxalate | Citalopram |
| Reference | [3] | [4] | [5] |
Table 2: Comparison of HPLC-UV Methods for Ropinirole Analysis in Plasma
| Parameter | Method 1 | Method 2 |
| Sample Volume | Not Specified | Not Specified |
| Extraction Method | Protein Precipitation | Not Specified |
| Linearity Range | 0.5 - 50 ng/mL | 2.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.3 µg/mL (as HCl) |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.9 µg/mL (as HCl) |
| Intra-day Precision (%CV) | 1.11 - 3.58% | Not Specified |
| Inter-day Precision (%CV) | 2.42 - 3.89% | Not Specified |
| Accuracy (% Recovery) | 97.05 ± 0.68% | Not Specified |
| Internal Standard | Quinidine (B1679956) | Not Specified |
| Reference | [6] | [7] |
Table 3: Ropinirole Analysis in Other Biological Matrices by LC-MS/MS
| Parameter | Rat Brain Homogenate | Rat Microdialysate |
| Extraction Method | Liquid-Liquid Extraction | Direct Injection |
| Linearity Range | 0.01 - 20 ng/mL | 0.1 - 200 ng/mL |
| Reference | [8] | [8] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key analytical methods are provided below. These include sample preparation, chromatographic conditions, and detection parameters.
LC-MS/MS Method for Ropinirole in Human Plasma
This method demonstrates high sensitivity and is suitable for pharmacokinetic studies.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition an Oasis HLB (1 cm³/30 mg) solid-phase extraction cartridge.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute ropinirole and the internal standard (Es-citalopram) from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Surveyor HPLC system.[9]
-
Column: Hypersil BDS C-18 (5 µm, 4.6 mm × 50 mm).[9]
-
Mobile Phase: Isocratic elution.
-
Flow Rate: Not specified.
3. Mass Spectrometric Detection
-
Instrument: TSQ Quantum, a Thermofinnigan triple stage quadrupole mass spectrometer.[9]
-
Ionization: Electrospray Ionization (ESI).[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MS/MS Transitions:
HPLC-UV Method for Ropinirole in Human Plasma
This method offers a cost-effective alternative to LC-MS/MS for studies where high sensitivity is not a prerequisite.[6]
1. Sample Preparation (Protein Precipitation)
-
To the plasma sample, add a protein precipitating agent (water-methanol, 50:50 v/v).[6]
-
Add quinidine (internal standard) and phosphate (B84403) buffer.[6]
-
Vortex for 10 minutes and centrifuge at 3500 rpm for 5 minutes.[6]
-
Evaporate the supernatant at 40°C.[6]
-
Dissolve the residue in the mobile phase for injection.[6]
2. Chromatographic Conditions
-
Column: µ-bondapack C18 (150 × 4.6 mm, 5µm).[6]
-
Mobile Phase: Methanol-trifluoroacetic acid 0.1% (78:22).[6]
-
Flow Rate: 1 mL/min.[6]
3. UV Detection
-
Wavelength: 250 nm.[6]
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methodologies.
Conclusion
The choice of analytical method for ropinirole quantification is highly dependent on the specific requirements of the study. LC-MS/MS methods offer superior sensitivity and selectivity, making them the gold standard for pharmacokinetic studies where low concentrations of the drug are expected.[4][5] HPLC-UV methods, while less sensitive, provide a robust and cost-effective alternative for applications where higher concentrations are anticipated, such as in formulation development and quality control.[6][7]
Sample preparation is a critical step that significantly impacts the accuracy and precision of the analysis. Solid-phase extraction and liquid-liquid extraction are effective for cleaning up complex matrices like plasma and brain homogenates, thereby reducing matrix effects and improving signal-to-noise ratios.[4][8] Protein precipitation is a simpler and faster technique but may be less effective at removing all interferences.[6]
This guide provides a foundational understanding of the available analytical techniques for ropinirole analysis. Researchers are encouraged to consult the referenced literature for more in-depth information and to validate the chosen method according to regulatory guidelines to ensure data quality and reliability.
References
- 1. ijddr.in [ijddr.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of N-Despropyl Ropinirole-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Despropyl Ropinirole-d3, a deuterated active metabolite of the dopamine (B1211576) D2 receptor agonist, Ropinirole. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. The toxicological properties of this specific deuterated compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.
Hazard Identification and Immediate Precautions
This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes.[1] In the event of exposure, follow these first-aid measures:
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and consult a physician.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1] All handling should occur in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. This compound waste is considered hazardous chemical waste. It is imperative to prevent this material from entering drains or the environment.[1]
Waste streams containing this compound must be segregated into the following categories:
-
Solid Waste: Includes the pure compound, contaminated consumables (e.g., weigh boats, filter paper, pipette tips), and contaminated PPE.
-
Liquid Waste: Solutions containing dissolved this compound. Halogenated and non-halogenated solvent waste should be collected separately.
-
Sharps Waste: Contaminated needles, syringes, and broken glass.
-
Empty Containers: Original containers or other containers that have held the pure compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash; the rinsate must be collected as hazardous liquid waste.
On-Site Waste Accumulation and Storage
All waste containing this compound must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory.[2][3] These areas must be at or near the point of generation and under the control of the laboratory personnel.
Container Requirements:
-
Use only compatible, leak-proof containers with secure screw-top caps.[3]
-
Containers must be kept closed at all times except when adding waste.[2][4]
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with trace contamination," "Aqueous solution").[2]
| Parameter | Limit | Regulation |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | Federal (EPA) / State |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Federal (EPA) / State |
| Maximum Accumulation Time (partially filled container) | Up to 12 months | Institutional / State |
| Time to Remove Full Container from SAA | Within 3 calendar days | Federal (EPA) / State |
Note: While this compound is not specifically a P-listed waste, these stringent limits for acutely hazardous materials provide a conservative benchmark for safe laboratory practice.
Disposal Methodology
The recommended disposal method for this compound is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber .[1] This method ensures the complete destruction of the compound. Do not attempt to dispose of this chemical by evaporation in a fume hood or by pouring it down the drain.[2][4][5][6]
Step-by-Step Disposal Protocol:
-
Segregation and Collection: Collect the different waste streams (solid, liquid, sharps) in their respective, properly labeled hazardous waste containers within the laboratory's Satellite Accumulation Area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste containers.[3] Do not transport hazardous waste outside of your designated laboratory area.
-
Documentation: Complete any necessary hazardous waste disposal forms or manifests provided by your EH&S department. Ensure the chemical constituents are accurately listed.
-
Professional Disposal: The EH&S department will then manage the consolidation and transfer of the waste to a licensed hazardous waste disposal facility that utilizes high-temperature incineration.
The presence of deuterium (B1214612) does not alter the chemical hazards of the molecule. Therefore, the disposal procedures are dictated by the properties of the parent compound, N-Despropyl Ropinirole. The deuterium content does not necessitate any special disposal considerations beyond those for similar non-deuterated pharmaceutical compounds.
Spill Management
In the event of a spill, evacuate personnel from the immediate area. Avoid breathing dust or vapors.[1] Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1] Carefully sweep or scoop up the absorbed material, place it into a suitable, closed container, and label it as hazardous waste for disposal.[1] Prevent the spill from entering drains or waterways.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
Essential Safety and Operational Guide for Handling N-Despropyl Ropinirole-d3
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Despropyl Ropinirole-d3. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Compound Information:
-
Chemical Name: this compound[1]
-
Synonyms: 4-[2-(Propyl-d3-amino)ethyl]-1,3-dihydro-2H-indol-2-one, SKF 104557-d3[1]
1. Hazard Identification and Safety Precautions
While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it should be handled with caution as a potent pharmaceutical compound.[1] The parent compound, Ropinirole, is a dopamine (B1211576) agonist.[3] Based on available Safety Data Sheets (SDS), the following potential hazards are identified:
-
May be harmful if inhaled or absorbed through the skin.[1]
-
May cause irritation to the respiratory tract, skin, and eyes.[1]
-
The parent compound, Ropinirole, is very toxic to aquatic life with long-lasting effects.[4]
Due to the limited toxicological data, all work should be conducted under the assumption that the compound is hazardous.
2. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following table summarizes the required PPE for various laboratory operations involving this compound. All PPE should be compliant with appropriate standards such as NIOSH (US), CSA (Canada), or EN 166 (EU).[1]
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Body Protection | Respiratory Protection |
| Storage and Transport | General laboratory ventilation | Impervious gloves (e.g., Nitrile) | Safety glasses | Standard lab coat | Not generally required |
| Weighing and Handling of Solids | Chemical fume hood or ventilated balance enclosure | Impervious gloves (e.g., Nitrile) | Safety goggles or face shield | Standard lab coat | Required when dusts are generated (e.g., NIOSH-approved P2 filter respirator) |
| Solution Preparation | Chemical fume hood | Impervious gloves (e.g., Nitrile) | Safety goggles or face shield | Standard lab coat | Not required if handled in a fume hood |
| Spill Cleanup | As per spill location (ensure adequate ventilation) | Heavy-duty impervious gloves | Safety goggles and face shield | Disposable gown or coveralls | Required (e.g., NIOSH-approved respirator with appropriate cartridge) |
3. Experimental Protocols
3.1. Protocol for Weighing and Handling Solid this compound
-
Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any defects before use.[1]
-
Handling:
-
Carefully transfer the required amount of this compound from the storage container to a tared weigh boat or vessel.
-
Avoid creating dust during transfer.[1] Use appropriate tools (e.g., spatulas) to minimize aerosol formation.
-
-
Post-Handling:
-
Securely close the primary container and return it to its designated storage location.
-
Clean the balance and surrounding surfaces.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]
-
Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.[1]
-
3.2. Protocol for Spill Response
-
Evacuate and Secure: Immediately evacuate personnel from the affected area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess and Don PPE: Assess the extent of the spill. Don appropriate PPE for spill cleanup, including respiratory protection.[1]
-
Containment:
-
For Solid Spills: Do not use a dry brush or create dust. Gently cover the spill with an absorbent material. Pick up the material using a scoop or shovel and place it into a suitable, closed, and labeled container for disposal.[1]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Cleanup:
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
4. First Aid Measures
The following table outlines immediate first aid procedures in case of exposure. Seek medical attention for all exposure incidents and provide the Safety Data Sheet to the attending physician.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1] |
5. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weigh paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Excess and expired materials, as well as waste, should be offered to a licensed hazardous material disposal company.[1] The product may be incinerated in a facility equipped with an afterburner and scrubber.[1]
-
Prohibitions: Do not dispose of this material in sanitary sewers, storm drains, or landfills.[1] Ensure compliance with all federal and local regulations.[1]
6. Visual Workflows and Diagrams
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
